Product packaging for NS1643(Cat. No.:CAS No. 448895-37-2)

NS1643

カタログ番号: B1680090
CAS番号: 448895-37-2
分子量: 380.24 g/mol
InChIキー: NJFVQMRYJZHGME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

an antiarrhythmic agent that activates HERG channels;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10F6N2O3 B1680090 NS1643 CAS No. 448895-37-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVQMRYJZHGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436481
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448895-37-2
Record name NS-1643
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NS1643
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NS-1643
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Primary Cellular Target of NS1643: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NS1643 is a small molecule compound that functions as a potent activator of the human ether-a-go-go-related gene (hERG) potassium channels, with a primary affinity for the Kv11.1 (hERG1) subtype.[1][2] This activation leads to an increase in the repolarizing IKr current in cardiac myocytes, which is crucial for the appropriate timing of the cardiac action potential.[3][4] While Kv11.1 is its principal target, this compound also modulates other members of the Kv11 channel family, including Kv11.2 (hERG2) and Kv11.3 (hERG3), albeit with distinct effects and potencies.[5][6][7] The compound's ability to enhance the activity of these channels has led to its investigation as a potential antiarrhythmic agent and, more recently, as a novel therapeutic approach in oncology.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effects on its primary and secondary targets as determined by various electrophysiological studies.

Table 1: Potency of this compound on Kv11 Channels

Channel SubtypeParameterValueCell TypeReference
Kv11.1 (hERG)EC5010.5 µMXenopus laevis oocytes[1][2][4]

Table 2: Electrophysiological Effects of this compound on Kv11.3 Channels

ConcentrationEffect on Steady-State Outward CurrentShift in V0.5 of ActivationEffect on Activation Kinetics (τactivation)Reference
10 µM~80% increase~ -15 mV (leftward shift)Accelerated (21.7 ± 5.2 ms (B15284909) vs. 47.5 ± 4.6 ms control)[5][6][7]
20 µMLess pronounced current increaseReversal of leftward shiftSlowed (156.0 ± 20.6 ms vs. 47.5 ± 4.6 ms control)[5][6][7]

Table 3: Effect of this compound on Kv11.1 (hERG) Channel Gating in CHO-K1 Cells

ParameterControl30 µM this compoundReference
V1/2 of Activation-25.46 ± 1.42 mV-52.47 ± 1.21 mV[10]

Key Experimental Protocols

The primary method for characterizing the effects of this compound on its target ion channels is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Protocol for Kv11.1 (hERG) Characterization

Objective: To measure the effect of this compound on the voltage-dependent activation of hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Preparation:

  • Culture mammalian cells stably or transiently expressing the human Kv11.1 channel.
  • On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.

2. Solutions:

  • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Dilute to the final desired concentration in the external solution immediately before application.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and a digitizer to record whole-cell currents.
  • Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal between the micropipette and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a membrane potential of -80 mV.

4. Voltage-Clamp Protocol for Activation:

  • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 1-2 seconds) from the holding potential of -80 mV.
  • Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -120 mV for 1-2 seconds) to record the tail currents.
  • Record baseline currents in the external solution.
  • Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.

5. Data Analysis:

  • Measure the peak tail current amplitude at the beginning of the repolarizing step for each voltage.
  • Plot the normalized tail current amplitude against the prepulse potential.
  • Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and the slope factor (k).
  • Compare the V1/2 and k values before and after this compound application to quantify the drug's effect on channel activation.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling in Cancer Cells

Recent research has unveiled a role for Kv11.1 activation by this compound in cancer cell biology, particularly in inhibiting cell migration and proliferation.[8][9] The proposed mechanism involves the modulation of downstream signaling pathways.

NS1643_Cancer_Signaling This compound This compound Kv11_1 Kv11.1 Channel This compound->Kv11_1 Hyperpolarization Membrane Hyperpolarization Kv11_1->Hyperpolarization Cav1_dephospho Caveolin-1 Dephosphorylation Kv11_1->Cav1_dephospho Promotes Ca_influx Ca²⁺ Influx Hyperpolarization->Ca_influx Increases driving force ROS ROS Production Ca_influx->ROS DNA_damage DNA Damage ROS->DNA_damage Senescence Cellular Senescence DNA_damage->Senescence beta_catenin_release β-catenin Release from Caveolin-1 Cav1_dephospho->beta_catenin_release beta_catenin_junction β-catenin Accumulation at Cell Junctions beta_catenin_release->beta_catenin_junction Cell_migration Cell Migration Inhibition beta_catenin_junction->Cell_migration

Caption: this compound signaling cascade in cancer cells.

Experimental Workflow for Assessing this compound's Effect on Cell Migration

Cell_Migration_Workflow Start Start: Culture Cancer Cell Line (e.g., MDA-MB-231) Scratch_Assay Perform Scratch (Wound Healing) Assay Start->Scratch_Assay Treatment Treat with Vehicle (DMSO) or this compound Scratch_Assay->Treatment Imaging Image Wound Closure at Time 0 and 24h Treatment->Imaging Analysis Quantify Wound Area and Calculate Migration Rate Imaging->Analysis Conclusion Conclusion: Determine Effect of this compound on Cell Migration Analysis->Conclusion

Caption: Workflow for a cell migration scratch assay.

Logical Relationship of this compound's Dual Effects on Kv11.3 Channels

NS1643_Kv11_3_Effects NS1643_Conc This compound Concentration Low_Conc Low Concentration (e.g., 10 µM) NS1643_Conc->Low_Conc Low High_Conc High Concentration (e.g., 20 µM) NS1643_Conc->High_Conc High Activation Channel Activation Low_Conc->Activation Antagonism Partial Antagonism High_Conc->Antagonism Increased_Current Increased Current Activation->Increased_Current Left_Shift Leftward Shift in V₀.₅ Activation->Left_Shift Faster_Activation Faster Activation Activation->Faster_Activation Reduced_Current_Increase Reduced Current Increase Antagonism->Reduced_Current_Increase Reversed_Shift Reversed V₀.₅ Shift Antagonism->Reversed_Shift Slower_Activation Slower Activation Antagonism->Slower_Activation

Caption: Concentration-dependent effects of this compound on Kv11.3.

References

NS1643 as a Kv11.1 Potassium Channel Activator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NS1643 as an activator of the Kv11.1 (hERG) potassium channel. It consolidates key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and downstream signaling effects. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and pharmacological properties of Kv11.1 channel activators.

Core Concepts and Mechanism of Action

This compound, with the chemical name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, is a potent partial agonist of the human ether-a-go-go-related gene (hERG) K+ channels, also known as Kv11.1.[1] It modulates the channel's gating properties, leading to an overall increase in potassium current. The primary mechanisms of action include a significant negative shift in the voltage dependence of activation and a slowing of the deactivation kinetics.[2][3] This means the channel opens at more hyperpolarized potentials and stays open for a longer duration. While it has been shown to affect inactivation, its predominant effects are on activation and deactivation.[2] The binding site for this compound is proposed to be located in a pocket near the extracellular ends of the S5 and S6 segments of two adjacent channel subunits.[4]

This compound is not only a crucial tool for studying the physiology of Kv11.1 channels but is also being investigated for its therapeutic potential. By activating Kv11.1, it can shorten the cardiac action potential, suggesting a possible role in treating long QT syndrome.[4] Furthermore, its ability to modulate cellular excitability has led to investigations into its effects on cancer cells, where it can induce cell cycle arrest and inhibit migration.[5][6]

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative effects of this compound on Kv11.1 and its isoforms as reported in the literature. These values can vary depending on the expression system and experimental conditions.

ParameterValueChannel IsoformExpression SystemReference
EC₅₀ 10.5 µMhERG (Kv11.1)Not Specified[1]
Voltage of Half-Maximal Activation (V₀.₅) Shift ~ -15 mVrat Kv11.3CHO cells[3][6]
Voltage of Half-Maximal Activation (V₀.₅) Shift -25.46 ± 1.42 mV to -52.47 ± 1.21 mVhERG (Kv11.1)CHO-K1 cells
Activation Time Constant (τ_act) Significantly decreasedKv11.1a, Kv11.1b, Kv11.1a/Kv11.1bXenopus laevis oocytes[2]
Deactivation SlowedKv11.1a, Kv11.1bXenopus laevis oocytes[2]
Inactivation Decreased rateKv11.1a, Kv11.1bXenopus laevis oocytes[2]
Recovery from Inactivation Decreased rateKv11.1a, Kv11.1bXenopus laevis oocytes[2]

Experimental Protocols

Electrophysiological Recording of Kv11.1 Currents

This protocol describes a typical whole-cell patch-clamp experiment to measure the effects of this compound on Kv11.1 channels expressed in a mammalian cell line (e.g., CHO or HEK cells).

1. Cell Culture and Transfection:

  • Culture CHO or HEK293 cells in appropriate media.

  • Transiently or stably transfect cells with the cDNA encoding the desired Kv11.1 isoform.

  • Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

4. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of voltage-clamp protocols to elicit Kv11.1 currents. A typical protocol to measure the voltage-dependence of activation involves depolarizing steps (e.g., from -60 mV to +60 mV in 10 mV increments for 1-2 seconds) followed by a repolarizing step (e.g., to -50 mV) to record tail currents.

  • Record baseline currents in the external solution (vehicle control).

  • Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocols.

5. Data Analysis:

  • Measure the peak tail current at the beginning of the repolarizing step.

  • Plot the normalized tail current as a function of the prepulse potential to generate an activation curve.

  • Fit the activation curve with a Boltzmann function to determine the V₀.₅ and slope factor.

  • Compare the V₀.₅ values before and after this compound application to quantify the shift in the voltage dependence of activation.

  • Analyze the time course of current activation and deactivation by fitting the current traces with exponential functions.

Visualizations

Mechanism of Action of this compound on Kv11.1 Channel

G Mechanism of this compound on Kv11.1 Channel cluster_channel Kv11.1 Channel States cluster_this compound This compound Effects Closed Closed State Open Open State Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Open Recovery This compound This compound ShiftActivation Shifts Activation to more negative potentials This compound->ShiftActivation SlowDeactivation Slows Deactivation This compound->SlowDeactivation ShiftActivation->Closed Promotes opening SlowDeactivation->Open Prolongs open state

Caption: this compound shifts Kv11.1 activation and slows deactivation.

Experimental Workflow for Characterizing this compound

G Workflow for this compound Characterization start Start cell_prep Cell Culture & Transfection with Kv11.1 start->cell_prep patch_clamp Whole-Cell Patch Clamp cell_prep->patch_clamp baseline Record Baseline Currents (Vehicle Control) patch_clamp->baseline apply_this compound Apply this compound baseline->apply_this compound record_this compound Record Currents in presence of this compound apply_this compound->record_this compound data_analysis Data Analysis: - Activation Curves - Kinetics record_this compound->data_analysis quantify Quantify Effects: - V0.5 Shift - Time Constants data_analysis->quantify end End quantify->end

Caption: Experimental workflow for characterizing this compound effects.

Downstream Signaling of Kv11.1 Activation in Cancer Cells

G This compound-Induced Signaling in Cancer Cells This compound This compound Kv11_1 Kv11.1 Activation This compound->Kv11_1 K_efflux K+ Efflux Kv11_1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Ca2+ Influx Hyperpolarization->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin PTP1B PTP1B Activation Ca_influx->PTP1B TGFb_inhibition TGFβ Signaling Inhibition Calcineurin->TGFb_inhibition Cav1_dephospho Caveolin-1 Dephosphorylation PTP1B->Cav1_dephospho Cell_migration Reduced Cell Migration & Invasion Cav1_dephospho->Cell_migration TGFb_inhibition->Cell_migration

Caption: Downstream signaling cascade following Kv11.1 activation.

Concluding Remarks

This compound is a well-characterized activator of the Kv11.1 potassium channel that serves as an invaluable pharmacological tool. Its distinct effects on channel gating provide a means to investigate the physiological roles of Kv11.1 in various tissues. Furthermore, the downstream consequences of Kv11.1 activation, particularly in the context of cancer, highlight its potential as a lead compound for novel therapeutic strategies. This guide provides a foundational understanding of this compound, which should aid researchers in designing and interpreting experiments aimed at further elucidating the complex biology of Kv11.1 channels and the therapeutic avenues their modulation may offer.

References

The Role of NS1643 in Cardiac Repolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac repolarization is a finely tuned process critical for normal heart rhythm, predominantly governed by the activity of potassium channels. Dysregulation of these channels can lead to life-threatening arrhythmias. NS1643, a diphenylurea compound, has emerged as a significant pharmacological tool for investigating cardiac repolarization. It is primarily characterized as an activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), a key current in the termination of the cardiac action potential.[1][2][3] This technical guide provides an in-depth analysis of the role of this compound in cardiac repolarization, detailing its mechanism of action, effects on various cardiac ion channels, and comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathways and experimental workflow diagrams.

Introduction to this compound

This compound, with the chemical name 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea, is a small molecule compound that has been extensively studied for its ability to modulate cardiac ion channels.[1] Its primary pharmacological effect is the activation of the hERG (Kv11.1) potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[1][3] By increasing the repolarizing current, this compound has been investigated as a potential antiarrhythmic agent, particularly for conditions like Long QT Syndrome (LQTS), which are characterized by delayed repolarization.[1][4][5]

Mechanism of Action

This compound exerts its effects on cardiac repolarization primarily by directly modulating the gating properties of the hERG potassium channel.

Activation of the hERG (IKr) Channel

This compound is a potent activator of the hERG channel, leading to an increase in the IKr current.[1][3] This activation is characterized by several key effects on the channel's kinetics:

  • Increased Current Amplitude: this compound increases both the steady-state and tail currents of the hERG channel at various voltages.[1][3]

  • Modulation of Gating Kinetics: Studies have shown that this compound can cause a leftward shift in the voltage dependence of activation, meaning the channels open at more negative membrane potentials.[2][6] It also slows the deactivation of the channel, prolonging the outward potassium current.[6] Furthermore, this compound has been reported to affect the inactivation kinetics of the hERG channel.[2]

The EC50 value for hERG channel activation by this compound has been reported to be approximately 10.5 μM.[1][7]

Putative Binding Site

The proposed binding site for this compound on the hERG channel is located in a pocket near the extracellular ends of the S5 and S6 segments of two adjacent channel subunits.[1] This differs from the binding sites of other hERG activators.[1]

Effects on Cardiac Electrophysiology

The activation of IKr by this compound leads to significant changes in the cardiac action potential.

Shortening of Action Potential Duration (APD)

A primary consequence of increased IKr is the shortening of the cardiac action potential duration (APD). In guinea pig cardiomyocytes, 10 μM this compound has been shown to decrease the APD to 65% of the control value.[1][3] This effect can be reversed by the specific hERG channel inhibitor E-4031.[1]

Anti-arrhythmic and Pro-arrhythmic Potential

By shortening the APD and increasing the repolarization reserve, this compound has demonstrated potential anti-arrhythmic properties. It can resist reactivation by small depolarizing currents that can trigger early afterdepolarizations (EADs), a known cause of arrhythmias.[1] This makes it a compound of interest for treating LQTS, particularly LQT2 which is caused by loss-of-function mutations in the hERG gene.[4][5] However, excessive shortening of the action potential can also be pro-arrhythmic, potentially leading to a short QT syndrome phenotype.[2] Therefore, the concentration and specific effects of this compound on the action potential shape are critical determinants of its overall impact on cardiac rhythm.

Effects on Other Cardiac Ion Channels

While its primary target is the hERG channel, this compound has also been shown to modulate other cardiac and neuronal potassium channels.

  • KCNQ Channels: this compound potentiates the activity of neuronal KCNQ2, KCNQ4, and KCNQ2/Q3 channels.[6][8] Notably, it does not appear to affect the cardiac KCNQ1/KCNE1 channel complex, which is responsible for the slow delayed rectifier potassium current (IKs).[6]

  • Kv11.2 (hERG2) and Kv11.3 (hERG3) Channels: this compound also activates Kv11.2 and Kv11.3 channels, though the molecular mechanisms of activation may differ from that of Kv11.1.[9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.

ParameterValueSpecies/Cell LineReference
hERG (IKr) Activation
EC5010.5 µMXenopus laevis oocytes[1][7]
Action Potential Duration (APD)
APD Reductionto 65% of controlGuinea pig cardiomyocytes[1][3]
KCNQ2 Channel Potentiation
EC502.44 ± 0.25 μM-[6][12]
ParameterEffect of this compoundSpecies/Cell LineReference
hERG (IKr) Channel Kinetics
Voltage Dependence of ActivationLeftward shiftHEK293 cells[2]
DeactivationSlowed-[6]
InactivationAffectedXenopus laevis oocytes, HEK293 cells[2]
Other Ion Channels
KCNQ1/KCNE1 (IKs)No significant effect-[6]
Neuronal KCNQ2, KCNQ4, KCNQ2/3Potentiation-[6][8]
Kv11.2 (hERG2)Activation-[11]
Kv11.3 (hERG3)ActivationCHO cells[9][10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on cardiac repolarization.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function.

6.1.1. Cell Preparation

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel are commonly used.

  • Cardiomyocytes: Ventricular myocytes can be enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).

6.1.2. Recording Solutions

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. pH adjusted to 7.2 with KOH.

6.1.3. Voltage-Clamp Protocols for IKr (hERG) Current Measurement

  • Steady-State Activation:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration of 1-2 seconds to activate the channels.

    • Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.

    • The amplitude of the tail current is plotted against the prepulse potential to determine the voltage dependence of activation.

  • Inactivation Protocol:

    • Hold the cell at -80 mV.

    • Apply a depolarizing prepulse to a potential that fully activates the channels (e.g., +40 mV) for a duration sufficient to induce inactivation (e.g., 500 ms).

    • Follow with a brief hyperpolarizing step (e.g., to -100 mV for 5 ms) to allow recovery from inactivation.

    • Apply a series of test pulses to various potentials (e.g., from -120 mV to +60 mV) to measure the voltage dependence of inactivation.

  • Deactivation Protocol:

    • Hold the cell at -80 mV.

    • Apply a depolarizing pulse to a potential that maximally activates the channels (e.g., +40 mV).

    • Follow with a series of hyperpolarizing steps to various negative potentials (e.g., from -120 mV to -40 mV) to record the deactivating tail currents.

    • The time course of the tail current decay is fitted with an exponential function to determine the deactivation time constant.

6.1.4. Data Acquisition and Analysis

  • Currents are recorded using a patch-clamp amplifier and digitized.

  • Data analysis is performed using specialized software (e.g., pCLAMP, PatchMaster).

  • Current-voltage (I-V) relationships and channel kinetic parameters are determined by fitting the data to appropriate equations (e.g., Boltzmann equation for activation curves).

Action Potential Duration (APD) Measurement in Cardiomyocytes
  • Method: Whole-cell current-clamp recordings from isolated ventricular myocytes.

  • Protocol:

    • Establish a stable whole-cell configuration.

    • Inject a brief suprathreshold current pulse to elicit an action potential.

    • Record the resulting action potential waveform.

    • Measure the APD at 50% (APD50) and 90% (APD90) repolarization before and after the application of this compound.

Visualizations

Signaling Pathway Diagram

NS1643_Mechanism_of_Action This compound This compound hERG hERG (Kv11.1) Channel This compound->hERG Binds to and activates IKr IKr Current hERG->IKr Conducts Repolarization Cardiac Repolarization IKr->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Shortens AntiArrhythmic Anti-arrhythmic Effect (e.g., in LQTS) APD->AntiArrhythmic Correction of prolonged APD ProArrhythmic Pro-arrhythmic Risk (e.g., Short QT) APD->ProArrhythmic Excessive shortening Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_data Data Acquisition & Analysis cluster_drug Drug Application CellCulture Cell Culture (e.g., hERG-HEK293) Pipette Prepare Pipette with Intracellular Solution CellCulture->Pipette Dissociation Enzymatic Dissociation (for cardiomyocytes) Dissociation->Pipette Seal Form Giga-ohm Seal Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageClamp Apply Voltage-Clamp Protocols (Activation, Inactivation, Deactivation) WholeCell->VoltageClamp CurrentClamp Apply Current-Clamp Protocol (for APD measurement) WholeCell->CurrentClamp Baseline Record Baseline Activity VoltageClamp->Baseline CurrentClamp->Baseline Record Record Ionic Currents or Action Potentials Analysis Analyze Data: - I-V Curves - Gating Kinetics - APD Measurement Record->Analysis NS1643_app Apply this compound Baseline->NS1643_app PostDrug Record Post-Drug Activity NS1643_app->PostDrug PostDrug->Record

References

The Dichotomous Role of NS1643: A Technical Guide to its Anti-Proliferative and Senescence-Inducing Effects on Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS1643, a potent activator of the Kv11.1 (hERG1) potassium channel, has emerged as a compelling molecule in oncology research. Contrary to initial expectations for an ion channel modulator, its primary impact on tumor cells is not the induction of apoptosis. Instead, this compound orchestrates a complex cellular response characterized by a profound inhibition of proliferation and the induction of a senescence-like state. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its effects on tumor cell apoptosis and proliferation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling pathways and experimental workflows involved.

This compound and its Impact on Tumor Cell Proliferation and Apoptosis: A Data-Driven Overview

This compound's effect on tumor cells is primarily cytostatic rather than cytotoxic. Multiple studies have demonstrated that this compound does not induce significant apoptosis in various cancer cell lines.[1] Instead, its activation of the Kv11.1 channel triggers a cascade of events leading to cell cycle arrest, primarily in the G0/G1 phase, and the onset of a senescence-like phenotype.[2]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings.

Table 1: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
SKBr3Control (DMSO)38% ± 7%53% ± 3%22% ± 6%[3]
SKBr350 µM this compound (48h)69% ± 7%24% ± 3%6% ± 2%[3]
MDA-MB-231Control (DMSO)45% ± 8%40% ± 3%15% ± 3%[3]
MDA-MB-23150 µM this compound (48h)56% ± 7%32% ± 4%3% ± 2%[3]

Table 2: In Vivo Efficacy of this compound on Tumor Growth and Proliferation Markers in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

ParameterControl (DMSO)This compound (6 mg/kg)% ChangeReference
Mean Tumor Volume1050 ± 200 mm³560 ± 120 mm³-46.7%[4]
Ki67-positive cells/mm²(baseline)Significantly lowerNot specified[4]
Phosphorylated ERK(baseline)Strongly downregulatedNot specified[4]

Table 3: Dose-Dependent Inhibition of Astrocytoma Cell Proliferation by this compound

This compound ConcentrationCell Proliferation (% of Control)Reference
≥ 3.125 µMStatistically significant reduction[5]
> 25 µM~9% of control[5]
50 µM3.385% ± 1.034%[5]

Table 4: Effect of this compound on MDA-MB-231 Cell Motility

ParameterControl (DMSO)50 µM this compound (6h)% ChangeReference
Median Cell Velocity0.29 µm/min0.20 µm/min-31.0%[1]
Median Distance Traveled110 µm70 µm-36.4%[1]

Deciphering the Molecular Mechanisms: Signaling Pathways Modulated by this compound

The anti-proliferative and pro-senescence effects of this compound are not mediated by a single, linear pathway but rather through a network of interconnected signaling cascades.

The Kv11.1-Ca²⁺-Calcineurin-p21 Axis

A central mechanism initiated by this compound is the activation of the Kv11.1 potassium channel, leading to an increase in intracellular calcium (Ca²⁺) concentration. This influx of Ca²⁺ activates the calmodulin-dependent phosphatase, calcineurin. Activated calcineurin then dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), promoting its translocation to the nucleus. In the nucleus, NFAT upregulates the transcription of the cyclin-dependent kinase inhibitor p21waf/cip. p21 is a potent tumor suppressor that enforces cell cycle arrest in the G1 phase.

G This compound This compound Kv11_1 Kv11.1 Channel This compound->Kv11_1 activates Ca2_influx ↑ Intracellular Ca²⁺ Kv11_1->Ca2_influx promotes Calcineurin Calcineurin Ca2_influx->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT_nuc Nuclear NFAT NFAT->NFAT_nuc translocates p21_gene p21waf/cip Gene NFAT_nuc->p21_gene activates transcription p21_protein ↑ p21 Protein p21_gene->p21_protein CellCycleArrest G1/S Phase Arrest p21_protein->CellCycleArrest induces

This compound-induced p21-mediated cell cycle arrest.
Induction of Senescence Markers

In addition to p21, this compound treatment also leads to an increased expression of another critical tumor suppressor and senescence marker, p16INK4a. The upregulation of both p21 and p16INK4a, coupled with a positive β-galactosidase assay, are hallmark indicators of cellular senescence.[2] This senescence-like phenotype represents an irreversible state of cell cycle arrest.

Inhibition of Pro-Proliferative Signaling

This compound has been shown to downregulate the activity of the extracellular signal-regulated kinase (ERK).[4] The ERK signaling pathway is a key regulator of cell proliferation, and its inhibition contributes to the anti-proliferative effects of this compound.

Attenuation of Cell Migration and Metastasis

This compound also exhibits potent anti-migratory effects. One of the underlying mechanisms is the dephosphorylation of Caveolin-1 (Cav-1), a scaffolding protein involved in cell signaling and migration.[1] Furthermore, this compound has been reported to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell migration and epithelial-mesenchymal transition (EMT). By promoting the sequestration of β-catenin at the cell membrane, this compound enhances cell-cell adhesion and reduces the migratory capacity of tumor cells.

G cluster_0 This compound-Mediated Inhibition of Migration This compound This compound Kv11_1 Kv11.1 Activation This compound->Kv11_1 Dephos_Cav1 Dephosphorylation of Cav-1 Kv11_1->Dephos_Cav1 Inhibit_Wnt Inhibition of Wnt/β-catenin Signaling Kv11_1->Inhibit_Wnt Reduced_Migration Reduced Cell Migration Dephos_Cav1->Reduced_Migration Inhibit_Wnt->Reduced_Migration

This compound's dual mechanism for inhibiting cell migration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on tumor cells.

Cell Culture
  • Cell Lines: MDA-MB-231 (triple-negative breast cancer), SKBr3 (HER2-positive breast cancer).

  • Media: MDA-MB-231 cells are cultured in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. SKBr3 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assay (Annexin V Staining)

This assay is used to determine if this compound induces apoptosis.

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using a gentle cell scraper or TrypLE.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G start Seed Cells treat Treat with this compound/DMSO start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V apoptosis assay.
Cell Proliferation and Viability Assay

This assay quantifies the effect of this compound on cell proliferation.

  • Cell Seeding: Seed a known number of cells in 96-well plates.

  • Treatment: After cell adherence, add serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Assay: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable, proliferating cells.

Cell Cycle Analysis

This protocol is used to determine the percentage of cells in different phases of the cell cycle.

  • Cell Preparation: Culture and treat cells with this compound as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Senescence Markers

This technique is used to measure the protein levels of p21 and p16INK4a.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p16INK4a, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 8 hours) for up to 24-48 hours.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion and Future Directions

The Kv11.1 channel activator this compound presents a novel therapeutic strategy for cancer treatment by inhibiting proliferation and inducing senescence rather than apoptosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways that govern cell cycle progression and migration, makes it a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the full spectrum of its molecular targets, exploring its efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers for patient stratification. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and other Kv11.1 activators as a new class of anti-neoplastic drugs.

References

An In-depth Technical Guide to the Chemical Structure and Properties of NS1643

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, physicochemical properties, and biological activities of NS1643, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of ion channels.

Chemical Structure and Identifiers

This compound, with the systematic IUPAC name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, is a diphenylurea derivative. Its chemical structure is characterized by two trifluoromethylphenyl groups linked by a central urea (B33335) moiety.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
CAS Number 448895-37-2[1][2]
Molecular Formula C₁₅H₁₀F₆N₂O₃[1][2]
Molecular Weight 380.24 g/mol [2]
SMILES Oc1ccc(cc1NC(=O)Nc1cc(ccc1O)C(F)(F)F)C(F)(F)F
InChI Key NJFVQMRYJZHGME-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State White to off-white solid
Melting Point Not explicitly reported in the searched literature.
Solubility DMSO: ≥ 100 mg/mL (262.99 mM)[3] Ethanol: Soluble to 100 mM[4] DMF: 25 mg/mL[5] Water: < 1 mg/mL
pKa Not explicitly reported in the searched literature. Predicted values may vary.
logP Not explicitly reported in the searched literature. Predicted values may vary based on the algorithm used.
Storage Store at -20°C for long-term stability.[1]

Biological Properties and Pharmacological Activity

This compound is a well-characterized activator of several voltage-gated potassium channels of the Kv11 family (also known as ether-a-go-go-related gene or ERG channels). Its activity has been documented in various cellular systems, with implications for both cardiac electrophysiology and cancer biology.

Table 3: Biological and Pharmacological Properties of this compound

Target/EffectQuantitative DataDescription
hERG (Kv11.1) Channel Activation EC₅₀ = 10.5 µM[2][6]This compound increases hERG channel current by shifting the voltage-dependence of inactivation to more positive potentials.[7] It also slows the rate of deactivation.
Kv11.2 (ERG2) Channel Activation -This compound also activates Kv11.2 channels, though the mechanism may differ from its action on Kv11.1.[2]
Kv11.3 (ERG3) Channel Modulation -This compound activates Kv11.3 channels at lower concentrations (e.g., 10 µM) by shifting the voltage dependence of activation to more negative potentials and accelerating activation kinetics. At higher concentrations (e.g., 20 µM), it shows partial antagonistic effects.
Cardiac Action Potential -In guinea pig cardiomyocytes, 10 µM this compound significantly decreases the action potential duration.
Antiarrhythmic Potential -By activating IKr, this compound is proposed to have antiarrhythmic effects, particularly in the context of Long QT Syndrome. It can prolong the post-repolarization refractory time and make cardiomyocytes resistant to early afterdepolarizations.
Cancer Cell Migration Inhibition -In MDA-MB-231 breast cancer cells, 50 µM this compound reduces cell migration velocity and distance traveled.[4]
Cancer Cell Proliferation Inhibition -This compound inhibits the proliferation of various breast cancer cell lines, including MDA-MB-231, SKBr3, and MCF7, by inducing a G1 cell cycle arrest and a senescence-like phenotype.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity

This protocol is designed to measure the effect of this compound on hERG potassium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

  • Cells: HEK293 or CHO cells stably or transiently expressing hERG (Kv11.1) channels.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 10 KCl, 110 K-aspartate, 5 MgCl₂, 5 Na₂ATP, 10 EGTA, 5 HEPES, 1 CaCl₂. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: 30 mM in DMSO.

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Voltage Protocol for Activation:

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 2-5 seconds) to elicit outward hERG currents.

    • Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -50 mV) to record tail currents.

  • This compound Application:

    • After obtaining a stable baseline recording in the control extracellular solution, perfuse the chamber with the extracellular solution containing the desired concentration of this compound (final DMSO concentration should be <0.1%).

    • Record currents under the same voltage protocol to determine the effect of the compound.

  • Data Analysis:

    • Measure the peak outward current during the depolarizing step and the peak tail current.

    • Construct current-voltage (I-V) and activation curves (normalized tail current vs. prepulse potential) before and after this compound application.

    • Fit the activation curves with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

Western Blotting for Protein Expression Analysis

This protocol is used to assess the effect of this compound on the expression or phosphorylation status of specific proteins in cancer cells.

Materials:

  • Cells: Cancer cell lines of interest (e.g., MDA-MB-231).

  • This compound Treatment: Prepare this compound in culture medium at the desired concentration from a DMSO stock.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary and secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with this compound or vehicle (DMSO) for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration (Wound Healing) Assay

This assay is used to evaluate the effect of this compound on the migratory capacity of adherent cancer cells.

Materials:

  • Cells: Adherent cancer cell line (e.g., MDA-MB-231).

  • Culture plates: 6-well or 12-well plates.

  • Pipette tips: 200 µL or 1000 µL sterile tips.

  • This compound Treatment: Prepare this compound in culture medium at the desired concentration.

  • Microscope with a camera.

Procedure:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to 90-100% confluency.

  • Creating the "Wound":

    • Using a sterile 200 µL or 1000 µL pipette tip, create a straight scratch through the center of the cell monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment:

    • Add fresh culture medium containing either this compound or vehicle (DMSO) to the wells.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the 0-hour wound area.

    • Compare the rate of wound closure between this compound-treated and control cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the known mechanisms in the context of its anti-cancer effects.

NS1643_Cancer_Signaling This compound This compound Kv11_1 Kv11.1 (hERG) Channel This compound->Kv11_1 Activates Ca_influx Increased Intracellular Ca²⁺ Kv11_1->Ca_influx PTP1B Activation of PTP1B Ca_influx->PTP1B Cav1_p Phosphorylated Caveolin-1 (Tyr14) PTP1B->Cav1_p Cav1_de_p Dephosphorylated Caveolin-1 beta_catenin β-catenin Cav1_p->beta_catenin Sequesters Cav1_de_p->beta_catenin Releases migration Cell Migration & Invasion Cav1_de_p->migration Inhibits adhesion Cell-Cell Adhesion Cav1_de_p->adhesion Promotes beta_catenin->migration Promotes beta_catenin->adhesion Inhibits

Caption: this compound signaling pathway in cancer cells.

NS1643_Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture (e.g., MDA-MB-231) ns1643_treatment This compound Treatment cell_culture->ns1643_treatment migration_assay Migration Assay (Wound Healing) ns1643_treatment->migration_assay proliferation_assay Proliferation Assay (Cell Counting) ns1643_treatment->proliferation_assay western_blot Western Blot ns1643_treatment->western_blot migration_data Quantify Wound Closure migration_assay->migration_data proliferation_data Analyze Cell Numbers proliferation_assay->proliferation_data protein_data Analyze Protein Levels western_blot->protein_data conclusion_node Determine Effect of this compound on Cancer Cell Phenotype migration_data->conclusion_node proliferation_data->conclusion_node protein_data->conclusion_node

Caption: Experimental workflow for studying this compound effects on cancer cells.

This guide provides a comprehensive technical overview of this compound, summarizing its chemical and biological properties and providing detailed experimental protocols. This information is intended to be a valuable resource for researchers investigating the therapeutic potential of this and similar compounds.

References

The Impact of NS1643 on Ion Channel Gating Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS1643 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel, Kv11.1, a critical component of the cardiac action potential repolarization. This technical guide provides an in-depth analysis of the effects of this compound on the gating kinetics of Kv11 family ion channels. It summarizes key quantitative data from electrophysiological studies, details the experimental protocols used to elicit these findings, and visualizes the proposed mechanism of action. The primary effect of this compound is a significant modulation of channel activation and deactivation, with a lesser impact on inactivation. These characteristics position this compound as a valuable tool for studying Kv11 channel function and as a potential therapeutic agent for certain cardiac arrhythmias.

Introduction

The Kv11.1 (hERG) potassium channel is a voltage-gated ion channel essential for the repolarization phase of the cardiac action potential.[1][2] Its dysfunction, often due to genetic mutations or off-target drug effects, can lead to Long QT Syndrome, a disorder that increases the risk of life-threatening arrhythmias. This compound has emerged as a significant small molecule activator of hERG channels.[3][4] This guide delves into the nuanced effects of this compound on the gating kinetics of Kv11 channels, providing a comprehensive resource for researchers in the field.

Quantitative Effects of this compound on Kv11 Channel Gating Parameters

The primary mechanism of this compound-induced hERG current augmentation involves a modification of the channel's gating properties. Specifically, this compound shifts the voltage dependence of activation to more hyperpolarized potentials and slows the deactivation process.[1][2][5]

Table 1: Effect of this compound on Kv11.1 (hERG) Channel Gating Kinetics
ParameterSpecies/Expression SystemConcentrationEffectReference
V1/2 of Activation Wild-Type hERG (hEK cells)10 µMLeftward shift[2]
Wild-Type hERG (CHO-K1 cells)30 µMShift from -25.46 ± 1.42 mV to -52.47 ± 1.21 mV[6]
L529I mutant hERG (hEK cells)10 µMNo significant shift in V1/2[2]
Slope Factor (k) of Activation Wild-Type hERG (hEK cells)10 µMNo significant change[2]
L529I mutant hERG (hEK cells)10 µMSubstantial increase (flattening of the curve)[2]
Deactivation Time Constant (τ) Wild-Type hERG (hEK cells)10 µMSlowed deactivation[2]
Wild-Type hERG (CHO-K1 cells)30 µMDramatically slowed deactivation[6]
Inactivation (V0.3) Wild-Type hERG (hEK cells)10 µMRightward shift[2]
EC50 hERG (Xenopus oocytes)-10.5 µM[4]
Table 2: Effect of this compound on Kv11.3 Channel Gating Kinetics
ParameterSpecies/Expression SystemConcentrationEffectReference
V1/2 of Activation Rat Kv11.3 (CHO cells)0.1 µM~7 mV leftward shift[5][7]
Rat Kv11.3 (CHO cells)5-10 µM>15 mV leftward shift[5][7]
Rat Kv11.3 (CHO cells)20 µMReversal of leftward shift[5]
Activation Time Constant (τactivation) Rat Kv11.3 (CHO cells)10 µMAccelerated (τ = 21.7 ± 5.2 ms (B15284909) vs. 47.5 ± 4.6 ms control)[5]
Rat Kv11.3 (CHO cells)20 µMSlowed (τ = 156.0 ± 20.6 ms)[5]
Deactivation Time Constant (τdeact) Rat Kv11.3 (CHO cells)10 µMIncreased to ~250% of control[7]
Rat Kv11.3 (CHO cells)20 µMFurther pronounced slowing[7]
Inactivation Kinetics Rat Kv11.3 (CHO cells)Up to 10 µMNo significant effect[5]
Recovery from Inactivation Rat Kv11.3 (CHO cells)Up to 10 µMNo significant effect[5]

Mechanism of Action

This compound is proposed to exert its effects through direct interaction with the hERG channel protein. The primary mechanism involves modulation of the voltage sensor's movement, which precedes the opening of the activation gate.[2]

Interaction with the Voltage Sensor

Studies involving site-directed mutagenesis and molecular modeling suggest that this compound binds to a site near the voltage-sensing domain (VSD) of the hERG channel.[1][3] Specifically, residues in the S4-S5 linker and the top of the S5 and S6 helices have been implicated. The neighborhood around residue L529 in the S4 segment is considered a putative interacting site.[1][8] The binding of this compound is thought to stabilize the activated state of the voltage sensor, thereby facilitating channel opening at more negative membrane potentials and slowing its return to the resting state (deactivation).

cluster_membrane Cell Membrane VSD Voltage Sensing Domain (S1-S4) Gate Activation Gate VSD->Gate Opens Activation Channel Activation (Easier) VSD->Activation Deactivation Channel Deactivation (Slower) VSD->Deactivation Pore Pore Domain (S5-S6) This compound This compound This compound->VSD Binds & Stabilizes Activated State Depolarization Membrane Depolarization Depolarization->VSD Triggers movement Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VSD Triggers return to resting state NS1643_effect This compound Effect

Proposed mechanism of this compound action on the hERG channel.
State-Dependent Binding

Kinetic modeling studies suggest that this compound binds to both the closed (C3) and open (O) states of the hERG channel, but with different affinities.[2] This state-dependent binding model is consistent with the observed effects on the early gating transitions of the channel.

Experimental Protocols

The characterization of this compound's effects on ion channels relies heavily on patch-clamp electrophysiology.

Cell Preparation and Expression Systems
  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells and Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of Kv11 channels.[2][5]

  • Expression: Cells are transiently or stably transfected with the cDNA encoding the desired Kv11 channel subunit (e.g., KCNH2 for Kv11.1).

  • Oocytes: Xenopus laevis oocytes are also utilized for expressing and studying these channels.

Electrophysiological Recordings
  • Technique: The whole-cell configuration of the patch-clamp technique is the standard method.[2]

  • Solutions:

    • Pipette (Intracellular) Solution (Typical): Contains high potassium (e.g., 110 mM K-aspartate, 10 mM KCl), MgCl₂, Na₂ATP, EGTA, and HEPES, with pH adjusted to ~7.2.[2]

    • Extracellular Solution (Typical): Contains physiological concentrations of salts (e.g., 140 mM NaCl, 5.4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂), HEPES, and glucose, with pH adjusted to ~7.4.[2]

  • This compound Application: this compound is typically dissolved in DMSO to create a stock solution and then diluted into the extracellular solution to the desired final concentration. A concentration of 10 µM is frequently used in experiments.[2]

Voltage-Clamp Protocols

Specific voltage protocols are designed to isolate and measure different aspects of channel gating.

cluster_workflow Electrophysiology Workflow for this compound Analysis start Start: Whole-cell Patch Clamp control Record Baseline Currents start->control apply_this compound Apply this compound control->apply_this compound record_this compound Record Currents in presence of this compound apply_this compound->record_this compound analysis Data Analysis: - V1/2 of activation - Time constants - Slope factors record_this compound->analysis

General experimental workflow for assessing this compound's effects.
  • Voltage Dependence of Activation:

    • Hold the cell at a negative potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments) for a duration sufficient to allow channel activation (e.g., 1 second).

    • Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -100 mV) to record tail currents.

    • Plot the normalized tail current amplitudes against the prepulse potential and fit with a Boltzmann function to determine the V1/2 of activation and the slope factor (k).[2]

  • Deactivation Kinetics:

    • Activate the channels with a depolarizing pulse.

    • Record the tail currents at a negative potential (e.g., -100 mV).

    • Fit the decay of the tail current with a single or double exponential function to determine the deactivation time constant(s).[2]

  • Inactivation:

    • A triple-pulse protocol is often used.

    • A first depolarizing pulse (e.g., to +50 mV) activates and inactivates the channels.

    • A brief hyperpolarizing pulse (e.g., to -120 mV for 5 ms) allows for recovery from inactivation.

    • A subsequent series of test pulses are applied to assess the voltage dependence of inactivation.[2]

Effects on Other Ion Channels

While this compound is most renowned for its effects on the Kv11 family, some studies have explored its impact on other channels. For instance, it has been shown to affect Kv11.2 channels.[7] However, there is a lack of significant evidence in the peer-reviewed literature detailing its effects on other major cardiac ion channels, such as the voltage-gated sodium channel Nav1.5, at physiologically relevant concentrations.

Conclusion

This compound is a well-characterized activator of Kv11.1 (hERG) and related Kv11 channels. Its primary mechanism of action involves a direct interaction with the channel's voltage-sensing machinery, leading to a hyperpolarizing shift in the voltage dependence of activation and a significant slowing of deactivation kinetics. These properties make this compound an invaluable pharmacological tool for investigating the structure-function relationships of hERG channels and for exploring novel antiarrhythmic strategies. This guide provides a consolidated overview of the quantitative data, experimental approaches, and mechanistic understanding of this compound's impact on ion channel gating, serving as a foundational resource for researchers in pharmacology and cardiovascular medicine.

References

The hERG Activator NS1643: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1643, or 1,3-bis(2-hydroxy-5-trifluoromethyl-phenyl)urea, is a small molecule compound that has garnered significant attention in the scientific community for its role as a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1. This channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias. Beyond its cardiovascular effects, this compound has emerged as a valuable tool in cancer research, demonstrating anti-proliferative and anti-metastatic properties in various cancer cell lines. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, focusing on its mechanism of action, quantitative effects on ion channel kinetics, and its impact on key signaling pathways.

Core Mechanism of Action: hERG Channel Activation

This compound acts as a partial agonist of hERG K+ channels, with a reported half-maximal effective concentration (EC50) of 10.5 μM.[1][2] Its primary mechanism involves modulating the gating kinetics of the channel, leading to an increase in the overall potassium current. Specifically, this compound has been shown to slow the rate of hERG channel inactivation and reduce the extent of its rectification across a range of voltages.[2] This results in a greater potassium efflux during the repolarization phase of the action potential.

Quantitative Electrophysiological Data

The effects of this compound on the electrophysiological properties of Kv11 channels have been characterized in various experimental systems. The following tables summarize the key quantitative data from these studies.

ParameterCell LineThis compound Concentration (μM)Control ValueValue with this compoundFold Change/ShiftReference
EC50 Xenopus oocytes expressing hERGN/AN/A10.5N/A[1][2]
V1/2 of Activation (mV) CHO cells expressing rat Kv11.30.1-37.9 ± 0.8~ -45~ -7 mV[3]
5-37.9 ± 0.8~ -53~ -15 mV[3]
10-37.9 ± 0.8~ -53~ -15 mV[3]
CHO-K1 cells expressing hERG3025.46 ± 1.42-52.47 ± 1.21-77.93 mV[4]
Activation Time Constant (τ_act, ms) CHO cells expressing rat Kv11.31047.5 ± 4.621.7 ± 5.2~0.46-fold decrease[3]
2047.5 ± 4.6156.0 ± 20.6~3.28-fold increase[3]
Deactivation Time Constant (τ_deact, ms (B15284909) at -120 mV) CHO cells expressing rat Kv11.3112.5 ± 0.417.1 ± 2.2~1.37-fold increase[3]
2012.5 ± 0.4111 ± 9~8.88-fold increase[3]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

The quantitative data presented above were primarily obtained using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane.

Cell Preparation:

  • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably or transiently expressing the hERG channel are cultured on glass coverslips.

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, and 5.5 glucose. The pH is adjusted to 7.4 with NaOH.[5]

  • Internal (Pipette) Solution (in mM): 10 KCl, 110 K-aspartate, 5 MgCl2, 5 Na2ATP, 10 EGTA, 5 HEPES, and 1 CaCl2. The pH is adjusted to 7.2 with KOH.[5]

Recording Procedure:

  • Coverslips with adherent cells are placed in a recording chamber and superfused with the external solution.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.

  • A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

  • Currents are recorded using an amplifier and digitizer. Data is typically sampled at 1-2 kHz.[5]

Voltage Protocols:

  • To measure the voltage dependence of activation: From a holding potential of -80 mV, cells are depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for channel activation (e.g., 1-2 seconds). This is followed by a repolarizing step to a negative potential (e.g., -100 mV) to record tail currents. The peak tail currents are then plotted against the preceding test potential and fitted with a Boltzmann function to determine the V1/2 of activation.[5]

  • To measure activation and deactivation kinetics: Single depolarizing pulses are applied to a potential that elicits a robust outward current. The rising phase of the current is fitted with an exponential function to determine the activation time constant (τ_act). The decaying phase of the tail current upon repolarization is fitted with an exponential function to determine the deactivation time constant (τ_deact).[3][5]

Signaling Pathways Modulated by this compound in Cancer

In the context of cancer biology, this compound has been shown to inhibit cell proliferation, migration, and invasion. These effects are mediated, at least in part, through the modulation of key signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound attenuates the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and metastasis.[6][7] Activation of hERG channels by this compound leads to the stabilization of β-catenin at the plasma membrane by inhibiting the phosphorylation of AKT and GSK3β.[6] This prevents the nuclear translocation of β-catenin, thereby reducing its transcriptional activity on target genes involved in cell proliferation and migration.[6][8]

Wnt_beta_catenin_pathway This compound This compound hERG hERG Channel This compound->hERG AKT AKT hERG->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits beta_catenin_cyto Cytoplasmic β-catenin GSK3b->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc Nuclear β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes Cell_Proliferation Cell Proliferation & Migration Target_Genes->Cell_Proliferation leads to Caveolin_1_pathway This compound This compound hERG hERG Channel This compound->hERG Ca_influx Ca²⁺ Influx hERG->Ca_influx increases PTP1B PTP1B Ca_influx->PTP1B activates pY14_Cav1 pY14-Caveolin-1 PTP1B->pY14_Cav1 dephosphorylates Cav1 Caveolin-1 Cell_Migration Cell Migration pY14_Cav1->Cell_Migration promotes Cav1->Cell_Migration inhibits experimental_workflow start Start: Hypothesis on this compound effect cell_culture Cell Culture (e.g., cancer cell line) start->cell_culture patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp Characterize ion channel effects western_blot Western Blot cell_culture->western_blot Analyze protein expression/phosphorylation migration_assay Cell Migration/Invasion Assay (e.g., Transwell, Wound Healing) cell_culture->migration_assay Assess functional cellular effects data_analysis Data Analysis and Interpretation patch_clamp->data_analysis western_blot->data_analysis migration_assay->data_analysis conclusion Conclusion on this compound's mechanism of action data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for NS1643 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1643 is a small molecule compound known as an activator of the human ether-a-go-go-related gene (hERG) potassium channels (Kv11.1), which are critical for cardiac repolarization.[1][2] Dysfunction of hERG channels is associated with cardiac arrhythmias, such as Long QT syndrome.[2][3] this compound has been shown to increase hERG channel currents, shorten the cardiac action potential duration, and presents a potential therapeutic approach for certain cardiac conditions.[1] It also exhibits activity on other members of the Kv11 channel family, including Kv11.2 (erg2) and Kv11.3 (erg3) channels.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in patch clamp electrophysiology studies to investigate its effects on ion channels.

Mechanism of Action

This compound is a diphenylurea compound, N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, that acts as a partial agonist on hERG K+ channels.[5] Its primary mechanism involves modifying the gating properties of the channel. This compound shifts the voltage dependence of channel activation to more negative potentials, thereby increasing the probability of the channel being in an open state at physiological membrane potentials.[4][6] It has also been reported to slow the rate of hERG inactivation.[5] The binding site for this compound is thought to be located around the voltage-sensor domain of the hERG channel.[3][7]

Signaling Pathway Diagram

NS1643_Mechanism This compound This compound hERG hERG (Kv11.1) Channel (Closed State) This compound->hERG Binds to voltage sensor hERG_Open hERG (Kv11.1) Channel (Open State) hERG->hERG_Open Shifts activation to more negative potentials IKr Increased IKr Current hERG_Open->IKr Increases K+ efflux Repolarization Cardiac Repolarization IKr->Repolarization Enhances APD Shortened Action Potential Duration Repolarization->APD

Caption: Mechanism of this compound action on hERG channels.

Quantitative Data Summary

The following tables summarize the key quantitative data for the effects of this compound on Kv11 channels from various studies.

Table 1: Potency of this compound on Kv11 Channels

ChannelCell TypeParameterValueReference
hERG (Kv11.1)Xenopus oocytesEC5010.5 µM[1][5]
hERG (Kv11.1)Mammalian HEK293 cellsEC50Not explicitly stated, but effects seen at 10 µM[1]
Kv11.3CHO cellsMaximal Current Increase~80% at 10 µM[4]

Table 2: Electrophysiological Effects of this compound on Kv11 Channels

ChannelCell TypeThis compound ConcentrationEffectQuantitative DetailReference
hERG (Kv11.1)Guinea pig cardiomyocytes10 µMDecreased action potential durationTo 65% of control[1]
Kv11.3CHO cells0.1 µMLeftward shift in V0.5 of activation~7 mV[4]
Kv11.3CHO cells5-10 µMLeftward shift in V0.5 of activation>15 mV[4]
hERG (Kv11.1)Not specified30 µMLeftward shift in KCNH2 activation curve~10 mV after 5 min, ~20 mV after 10 min[6]
hERG (Kv11.1)Not specified10 µMIncreased rate of activationτactivation = 21.7±5.2 ms (B15284909) (vs. 47.5±4.6 ms control)[4]
hERG (Kv11.1)Not specified20 µMSlowed rate of activationτactivation = 156.0±20.6 ms[4]

Experimental Protocols

The following are detailed methodologies for patch clamp experiments to study the effects of this compound. These protocols are synthesized from methods described in the cited literature.

Cell Preparation

For Heterologous Expression Systems (e.g., HEK293, CHO cells):

  • Culture cells in appropriate media (e.g., DMEM for CHO cells) supplemented with serum and antibiotics.[4]

  • Plate cells onto coverslips coated with an appropriate substrate (e.g., poly-D-lysine).[4]

  • Transfect cells with the cDNA for the ion channel of interest (e.g., rat Kv11.3) and a marker gene (e.g., EGFP-N1) using a suitable transfection reagent (e.g., LipofectAMINE 2000).[4]

  • Perform electrophysiological recordings 8-48 hours post-transfection.[4]

For Primary Cardiomyocytes (e.g., Guinea Pig Ventricular Myocytes):

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Store the isolated cells in a suitable solution at room temperature.

  • Use rod-shaped cells with clear cross-striations for experiments.[8]

Solutions

Table 3: Composition of Intracellular and Extracellular Solutions

SolutionComponentConcentration (mM)
Pipette (Intracellular) Solution KF130
CaCl21
MgCl21
NaCl5
HEPES10
Phosphocreatine10
MgATP4
GTP0.3
EGTA5
External (Extracellular) Solution NaCl125
KCl2.5
MgCl21
CaCl22
NaH2PO41.25
NaHCO325
Glucose25

Note: The pH of the intracellular solution should be adjusted to 7.25 and the external solution to 7.4.[9][10] The osmolarity should be checked and adjusted as needed (typically 290-310 mOsm for extracellular and 280-300 mOsm for intracellular solutions).

This compound Stock Solution Preparation
  • Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve 3.8 mg of this compound (MW: 380.24 g/mol ) in 1 mL of DMSO.[11]

  • Store the stock solution at -20°C.[5]

  • On the day of the experiment, dilute the stock solution to the desired final concentration in the external recording solution. Ensure the final DMSO concentration does not exceed a level that affects channel function (typically ≤ 0.1%).

Whole-Cell Patch Clamp Recording
  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.[4]

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).[10]

  • Approach a selected cell with the patch pipette and form a gigaohm seal (≥ 1 GΩ).[12]

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance and series resistance (typically 60-90%).[4]

  • Data should be low-pass filtered (e.g., at 3 kHz) and sampled at an appropriate frequency (e.g., 10 kHz).[4][9]

Voltage Clamp Protocols

To Measure Activation Curves:

  • Hold the cell at a negative holding potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a sufficient duration to allow for channel activation (e.g., 500 ms).

  • Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -100 mV) to record tail currents.[6]

  • Measure the peak tail current amplitude at the beginning of the repolarizing step.

  • Plot the normalized tail current amplitudes against the prepulse potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V0.5) and the slope factor (k).[4]

To Measure Deactivation Kinetics:

  • Depolarize the cell to a potential that maximally activates the channels (e.g., +40 mV).

  • Apply a series of repolarizing voltage steps to different negative potentials (e.g., from -120 mV to -50 mV).

  • Fit the decaying tail currents with a single or double exponential function to determine the deactivation time constants.[2]

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Isolation Solution_Prep Prepare Solutions (Internal, External, this compound) Cell_Culture->Solution_Prep Pipette_Pull Pull & Fill Pipettes Solution_Prep->Pipette_Pull Seal Form Gigaohm Seal Pipette_Pull->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline NS1643_App Apply this compound Baseline->NS1643_App Record_Effect Record Currents in presence of this compound NS1643_App->Record_Effect IV_Curve Generate I-V Curves Record_Effect->IV_Curve Activation_Curve Plot Activation Curve Record_Effect->Activation_Curve Kinetics Analyze Kinetics (Activation, Deactivation) Record_Effect->Kinetics Stats Statistical Analysis IV_Curve->Stats Activation_Curve->Stats Kinetics->Stats

Caption: Experimental workflow for this compound patch clamp studies.

References

Application Notes and Protocols for NS1643 in a Breast Cancer In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1643 is a small molecule activator of the Kv11.1 (hERG) potassium channel, which has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in an in vivo xenograft model for breast cancer research, based on published studies.

This compound has been shown to inhibit the growth of breast cancer tumors in mouse models and suppress cell migration and invasion.[4] Its mechanism of action involves the activation of a cellular senescence program, leading to an irreversible G0/G1 cell cycle arrest without inducing apoptosis.[1][5] Furthermore, this compound has been found to modulate key signaling pathways involved in cancer progression, including the Wnt/β-catenin and Caveolin-1 (Cav-1) pathways.[2][6][7]

Mechanism of Action

This compound is a partial agonist of the human ether-a-go-go-related gene (hERG) K+ channels, also known as Kv11.1.[4] In breast cancer cells, the activation of Kv11.1 channels by this compound leads to several downstream effects that collectively inhibit tumor progression and metastasis:

  • Induction of Cellular Senescence: this compound treatment promotes a senescence-like phenotype in breast cancer cells, characterized by a permanent cell cycle arrest.[1][8] This is associated with increased expression of tumor suppressors p21 and p16INK4a.[5]

  • Inhibition of Cell Migration and Invasion: this compound has been shown to dose-dependently inhibit the migration and invasion of breast cancer cells.[4][6] This effect is mediated, in part, by the dephosphorylation of Caveolin-1 (Cav-1), a protein involved in cell motility.[6][9]

  • Modulation of Wnt/β-catenin Signaling: this compound attenuates Wnt/β-catenin signaling, a pathway crucial for epithelial-mesenchymal transition (EMT) and cancer cell stemness.[2][7] This leads to a reversal of the EMT phenotype, characterized by decreased expression of mesenchymal markers (Vimentin, N-cadherin) and increased expression of the epithelial marker E-cadherin.[2]

  • Induction of DNA Damage: The compound can lead to the production of reactive oxygen species (ROS), resulting in DNA damage in a Ca2+-dependent manner.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in breast cancer models.

Table 1: In Vivo Tumor Growth Inhibition
Cell LineMouse ModelThis compound DoseTreatment ScheduleTumor Volume Reduction vs. ControlReference
MDA-MB-231Athymic Nude Mice6 mg/kgIntraperitoneal, every two daysSignificantly reduced[8][10]
MDA-MB-231NSG Mice6 mg/kgIntraperitoneal, every two daysSignificantly reduced[11]
Table 2: In Vitro Effects of this compound
Cell LineAssayThis compound ConcentrationEffectReference
MDA-MB-231, SKBR3Migration & Invasion10 and 50 μMDose-dependent inhibition[4]
MDA-MB-231Wound Healing50 μM (24h)Significantly reduced wound closure[6]
MDA-MB-231Spheroid Volume50 μM (24h)Reduced spheroid volume[9]
SKBr3Cell Proliferation10 and 50 μMIrreversible inhibition[5]
Table 3: Effects of this compound on Protein Expression and Phosphorylation
Cell LineProteinThis compound TreatmentEffectReference
Breast Cancer Cell LinesVimentin, N-cadherin, CD44Not specifiedDecreased levels[4]
Breast Cancer Cell LinesE-cadherinNot specifiedIncreased levels[4]
MDA-MB-231Phospho-Cav-150 μM (24h)Significantly reduced[6]
MDA-MB-231 XenograftsKi67, ERK6 mg/kgReduced levels[1][8]
MDA-MB-231 Xenograftsp21waf/cip, p16INK4A6 mg/kgIncreased levels[8]

Experimental Protocols

Protocol 1: In Vivo Xenograft Model for Breast Cancer

This protocol outlines the procedure for establishing a breast cancer xenograft model and treating it with this compound.

Materials:

  • MDA-MB-231 triple-negative breast cancer cells

  • Female athymic nude mice or NSG mice (6-8 weeks old)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells in appropriate media. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[10][11]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable (approximately 50 mm³), begin measurements.[8] Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration: Randomize mice into treatment and control groups.

    • Treatment Group: Administer this compound at a dose of 6 mg/kg via intraperitoneal injection every two days.[10][11]

    • Control Group: Administer an equivalent volume of the vehicle control using the same route and schedule.

  • Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study (e.g., 3-4 weeks).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Protocol 2: Western Blot Analysis of Tumor Tissue

This protocol describes the analysis of protein expression in tumor samples from the xenograft study.

Materials:

  • Excised tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Pestle and homogenizer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Ki67, anti-p21, anti-Vimentin, anti-E-cadherin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the tumor tissue in lysis buffer using a pestle and homogenizer.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Imaging: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

This compound Mechanism of Action in Breast Cancer

The following diagrams illustrate the key signaling pathways affected by this compound in breast cancer cells.

NS1643_Mechanism_of_Action This compound This compound Kv11_1 Kv11.1 (hERG) Channel This compound->Kv11_1 activates Ca_influx Ca2+ Influx Kv11_1->Ca_influx induces Wnt_BetaCatenin Wnt/β-catenin Signaling Kv11_1->Wnt_BetaCatenin inhibits Cav1_P Caveolin-1-P Kv11_1->Cav1_P dephosphorylates ROS ROS Production Ca_influx->ROS leads to DNA_Damage DNA Damage ROS->DNA_Damage causes Senescence Cellular Senescence (p21, p16INK4A ↑) DNA_Damage->Senescence induces Proliferation Tumor Proliferation Senescence->Proliferation inhibits EMT Epithelial-Mesenchymal Transition (EMT) Wnt_BetaCatenin->EMT promotes Metastasis Metastasis EMT->Metastasis leads to Cell_Motility Cell Motility Cav1_P->Cell_Motility promotes Cell_Motility->Metastasis contributes to

Caption: Overview of this compound's multifaceted anti-cancer effects.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Cell_Culture 1. MDA-MB-231 Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5a. This compound Treatment (6 mg/kg, i.p.) Randomization->Treatment Control 5b. Vehicle Control Treatment Randomization->Control Monitoring 6. Tumor Volume Monitoring Treatment->Monitoring Control->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Downstream Analysis (Western Blot, IHC) Endpoint->Analysis

Caption: Step-by-step workflow for the this compound xenograft experiment.

This compound-Mediated Inhibition of Metastasis

Metastasis_Inhibition_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_cav1 Caveolin-1 Pathway This compound This compound Kv11_1 Kv11.1 Activation This compound->Kv11_1 BetaCatenin_Nuclear Nuclear β-catenin ↓ Kv11_1->BetaCatenin_Nuclear inhibits Cav1_P Dephosphorylation of Cav-1 Kv11_1->Cav1_P promotes EMT_TF EMT Transcription Factors ↓ (Snail, Slug, TWIST, Zeb1) BetaCatenin_Nuclear->EMT_TF Mesenchymal_Markers Mesenchymal Markers ↓ (Vimentin, N-cadherin) EMT_TF->Mesenchymal_Markers Epithelial_Markers Epithelial Markers ↑ (E-cadherin) EMT_TF->Epithelial_Markers Migration_Invasion Inhibition of Cell Migration & Invasion Mesenchymal_Markers->Migration_Invasion Epithelial_Markers->Migration_Invasion Cell_Adhesion Increased Cell Adhesion Cav1_P->Cell_Adhesion Cell_Adhesion->Migration_Invasion Metastasis Reduced Metastasis Migration_Invasion->Metastasis

Caption: Signaling pathways involved in this compound's anti-metastatic effects.

References

Application Notes: Preparation of NS1643 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NS1643 is a potent activator of the human ether-a-go-go-related gene (hERG) K+ channels (Kv11.1), with a reported EC50 of 10.5 μM.[1][2][3] It is a valuable tool in electrophysiology and pharmacology for studying the role of hERG channels in cardiac action potential repolarization and its potential as an antiarrhythmic agent.[3][4] Furthermore, this compound has been investigated for its effects on other potassium channels, such as Kv11.2 (hERG2), and its potential antineoplastic properties in cancer research by inducing senescence in tumor cells.[5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Physicochemical and Solubility Data

A summary of the essential properties of this compound is provided below. This data is crucial for accurate calculations and proper handling of the compound.

PropertyValueCitations
Chemical Name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea[3][7]
Molecular Formula C₁₅H₁₀F₆N₂O₃[2][7]
Molecular Weight (M.Wt) 380.24 g/mol [2][3][8]
CAS Number 448895-37-2[2][7]
Appearance Crystalline solid[7]
Solubility in DMSO ≥ 25 mM (up to 199.87 mM reported)[1][2][3][8]
Purity ≥98%[3]
Powder Storage -20°C for up to 3 years[1][2]
Solution Storage (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[1][2][9]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened to avoid moisture absorption[1][8]

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)[1][2]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Calculation

To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (380.24 g/mol ).

Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution:

  • Mass (mg) = 10 mmol/L × 0.001 L × 380.24 g/mol

  • Mass (mg) = 3.8024 mg

Therefore, 3.80 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution. Adjust the mass and volume as required for your experimental needs. A reconstitution calculator can also be used for quick calculations.[3]

Step-by-Step Procedure
  • Preparation: Before starting, allow the this compound powder to equilibrate to room temperature to prevent condensation. Ensure all equipment is clean and dry.

  • Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 3.80 mg) using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex the solution vigorously until the powder is completely dissolved. If precipitation or difficulty in dissolving occurs, gentle warming or sonication can be used to aid dissolution.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10]

  • Storage: Store the aliquots in a light-protected container at -20°C or -80°C.[1][2][10] For long-term storage (up to 2 years), -80°C is recommended.[1]

Dilution to Working Solution

For cell-based assays, the DMSO stock solution should be diluted in the appropriate culture medium to the final desired concentration. It is crucial to maintain the final DMSO concentration in the working solution below 0.5% to avoid cytotoxicity.[10] A negative control containing the same final concentration of DMSO should always be included in experiments.[10]

Diagrams

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start weigh Weigh 3.8 mg This compound Powder start->weigh add_dmso Add 1 mL High-Purity DMSO vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate/Warm (If Necessary) vortex->sonicate If not fully dissolved check Visually Inspect for Clarity vortex->check sonicate->check aliquot Aliquot into Single-Use Tubes check->aliquot Solution is Clear store Store at -20°C/-80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action: hERG Channel Activation

This compound acts as an activator of the Kv11.1 (hERG) potassium channel. This action increases the outward flow of potassium ions (K+) across the cell membrane, which is a key process in the repolarization phase of the cardiac action potential.

G This compound This compound hERG Kv11.1 (hERG) Channel (in cell membrane) This compound->hERG Binds & Activates K_efflux Increased K+ Efflux hERG->K_efflux Repolarization Cellular Repolarization K_efflux->Repolarization Leads to

Caption: Simplified pathway of this compound action on hERG channels.

References

Optimal Concentration of NS1643 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of NS1643 in cell culture experiments. This compound is a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel KCNH2 (Kv11.1), with an EC50 of 10.5 μM.[1][2][3] It also demonstrates activity on Kv11.2 and Kv11.3 channels.[2] These protocols are designed to guide researchers in determining the optimal concentration of this compound for their specific cell lines and experimental goals, including electrophysiology, cell proliferation, migration, and invasion assays.

Data Presentation: Quantitative Summary of this compound Concentrations

The optimal concentration of this compound is application-dependent. The following tables summarize effective concentrations used in various cell culture experiments.

Table 1: Electrophysiological Applications

Cell TypeChannelConcentration RangeEffectReference
CHO cellsKv11.310 - 20 µM10 µM: Increased current and activation rate. 20 µM: Slowed activation rate.[2]
CHO-K1 cellshERG30 µMIncreased outward current and left-shifted the tail current-voltage curve.[3]
OocyteshERG0 - 100 µMDose- and voltage-dependent increase in hERG current.

Table 2: Anti-Cancer Applications

Cell LineCancer TypeAssayConcentration RangeEffectReference
SKBr3, MDA-MB-231Breast CancerProliferation10 - 50 µMInhibition of cell proliferation, induction of senescence.[4][5]
MDA-MB-231Triple-Negative Breast CancerMigration & Invasion50 µMReduced cell migration and invasion.[6]
Melanoma cell lineMelanomaProliferation & AutophagyNot specifiedInhibition of proliferation, induction of autophagy.[7]
SMA-560AstrocytomaProliferation, Migration, MMP-9 Secretion> 25 µMArrested cell proliferation, reduced migration and MMP-9 secretion.[8]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cancer Cells

NS1643_Signaling_Pathway This compound This compound Kv11_1 Kv11.1 (hERG) Channel This compound->Kv11_1 activates Ca_influx Ca2+ Influx Kv11_1->Ca_influx AMPK AMPK Activation Kv11_1->AMPK Calcineurin Calcineurin Ca_influx->Calcineurin PTP1B PTP1B Activation Ca_influx->PTP1B p21 p21waf/cip Transcription Calcineurin->p21 CellCycleArrest Cell Cycle Arrest (Senescence) p21->CellCycleArrest Autophagy Autophagy AMPK->Autophagy Cav1_dephospho Caveolin-1 Dephosphorylation PTP1B->Cav1_dephospho MigrationInvasion Reduced Migration & Invasion Cav1_dephospho->MigrationInvasion

Caption: this compound activates Kv11.1, leading to downstream effects on cell cycle, autophagy, and migration.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MDA-MB-231) Electrophysiology Electrophysiology (Patch Clamp) CellCulture->Electrophysiology Proliferation Proliferation Assay (e.g., Trypan Blue) CellCulture->Proliferation Migration Migration Assay (Wound Healing) CellCulture->Migration Invasion Invasion Assay (Transwell) CellCulture->Invasion NS1643_prep 2. Prepare this compound Stock (e.g., in DMSO) NS1643_prep->Electrophysiology NS1643_prep->Proliferation NS1643_prep->Migration NS1643_prep->Invasion DataAnalysis Analyze Results (e.g., IC50, migration rate) Electrophysiology->DataAnalysis Proliferation->DataAnalysis Migration->DataAnalysis Invasion->DataAnalysis

Caption: General workflow for studying the effects of this compound on cultured cells.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is for recording macroscopic currents from cells expressing Kv11.1 channels.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Micropipette puller

  • Microscope

  • Cells expressing Kv11.1 channels

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Plate cells on glass coverslips at a low density suitable for patch-clamping.

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline currents using a suitable voltage protocol (e.g., depolarizing steps from a holding potential of -80 mV).

  • Prepare the desired final concentration of this compound by diluting the stock solution in the external solution.

  • Perfuse the cell with the this compound-containing external solution and record currents again after stabilization.

  • Wash out the drug with the external solution to check for reversibility.

Cell Proliferation Assay (Trypan Blue Exclusion)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Breast cancer cell lines (e.g., SKBr3, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Trypsin-EDTA

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Allow cells to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO). Refresh the treatment every 24 hours.[4]

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, detach the cells using Trypsin-EDTA.

  • Resuspend the cells in complete medium to inactivate the trypsin.

  • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells and the total number of viable cells per well.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Cells (e.g., MDA-MB-231)

  • 6-well plates

  • Sterile 200 µL pipette tip or a wound-healing insert

  • Complete cell culture medium

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to 100% confluence.[9]

  • Create a "scratch" or wound in the confluent monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the desired concentration of this compound (e.g., 50 µM) or vehicle control.

  • Capture images of the wound at time 0.

  • Incubate the plates at 37°C.

  • Capture images of the same wound area at subsequent time points (e.g., 24 hours).[6]

  • Measure the area of the wound at each time point and calculate the rate of wound closure.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive potential of cells.

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cells (e.g., MDA-MB-231)

  • This compound stock solution

  • Cotton swabs

  • Staining solution (e.g., crystal violet or DAPI)

  • Microscope

Procedure:

  • Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Add the desired concentration of this compound to both the upper and lower chambers.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several fields of view using a microscope.

  • Compare the number of invading cells between treated and control groups.

References

Application Notes and Protocols for NS1643 in Wound Healing and Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NS1643, a potent activator of the Kv11.1 (hERG) potassium channel, in wound healing and cell migration assays. The protocols and data presented are synthesized from established research to assist in the design and execution of experiments aimed at investigating cellular motility and the therapeutic potential of targeting Kv11.1 channels.

Introduction

This compound is a small molecule activator of the Kv11.1 potassium channel, which has been shown to play a significant role in regulating cell proliferation and migration.[1] In the context of cancer biology, activation of Kv11.1 by this compound has been demonstrated to inhibit the migration of various cancer cell lines, suggesting its potential as an anti-metastatic agent.[2][3] The primary mechanism involves the modulation of intracellular signaling pathways that control cell adhesion and motility.[4][5] These notes provide detailed protocols for the widely used scratch wound healing assay and summarize the expected quantitative outcomes based on existing literature.

Mechanism of Action

This compound-mediated activation of Kv11.1 channels leads to a cascade of intracellular events that collectively reduce cell migration. A key pathway involves the dephosphorylation of Caveolin-1 (Cav-1), a scaffolding protein integral to signal transduction.[4] This dephosphorylation is dependent on calcium influx and is mediated by protein tyrosine phosphatase 1B (PTP1B). The dephosphorylated Cav-1 then disassociates from β-catenin, allowing β-catenin to translocate to cell-cell junctions.[4] At the cell periphery, β-catenin interacts with adhesion molecules such as R-cadherin and desmosomal proteins, which strengthens cell-cell adhesion and promotes contact inhibition, thereby reducing cell motility.[4] In some cell types, this compound has also been shown to inhibit the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin.[2][3]

NS1643_Signaling_Pathway This compound This compound Kv11_1 Kv11.1 Channel This compound->Kv11_1 activates Ca_influx Ca²+ Influx Kv11_1->Ca_influx promotes PTP1B PTP1B Activation Ca_influx->PTP1B Cav1_P Caveolin-1-P PTP1B->Cav1_P dephosphorylates Cav1 Caveolin-1 Cav1_P->Cav1 Beta_Catenin_Cav1 β-catenin / Cav-1 Complex Cav1->Beta_Catenin_Cav1 Beta_Catenin Free β-catenin Beta_Catenin_Cav1->Beta_Catenin releases Adhesion Cell-Cell Adhesion (R-cadherin, Desmosomes) Beta_Catenin->Adhesion enhances Nuclear_Translocation β-catenin Nuclear Translocation Beta_Catenin->Nuclear_Translocation inhibits Migration Reduced Cell Migration & Invasion Adhesion->Migration Wnt Wnt/β-catenin Pathway Nuclear_Translocation->Wnt disrupts

Caption: this compound signaling cascade in inhibiting cell migration.

Experimental Protocols

Scratch Wound Healing Assay

The scratch wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[6][7] It mimics the process of wound healing by creating a cell-free gap in a confluent cell monolayer.

Materials:

  • Adherent cell line of interest

  • Standard cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Sterile tissue culture plates (e.g., 12-well or 24-well)

  • Sterile p200 or p1000 pipette tips

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Control vehicle (e.g., DMSO)

  • (Optional) Mitomycin C to inhibit cell proliferation[6]

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells into culture plates at a density that will form a confluent monolayer (70-80% confluency) within 24 hours.[8] For example, for fibroblasts in a 12-well plate, a density of 200,000 cells per well is recommended.[8]

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Creating the Scratch:

    • Once the cells have reached confluence, use a sterile p200 pipette tip to make a straight scratch down the center of each well.[6] A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.[8]

    • Ensure the tip is held perpendicular to the plate to create a consistent scratch width.[8]

  • Washing and Treatment:

    • Gently wash the wells twice with sterile PBS to remove detached cells and debris.[6]

    • Replace the PBS with fresh culture medium containing the desired concentration of this compound or the vehicle control. Commonly used concentrations of this compound range from 5 µM to 50 µM.[9]

  • Image Acquisition:

    • Immediately after adding the treatment, capture the first set of images of the scratches (T=0). Use a phase-contrast microscope at low magnification (e.g., 4x or 10x).[8]

    • It is crucial to mark the position of each image to ensure the same field of view is captured at subsequent time points.[8]

    • Incubate the plates and acquire images at regular intervals (e.g., every 4-8 hours) for 24 to 48 hours, or until the wound in the control wells is nearly closed.[8]

  • Data Analysis:

    • The rate of wound closure is determined by measuring the area of the cell-free gap at each time point.

    • Image analysis software such as ImageJ can be used to quantify the open area.

    • The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=t) / Area at T=0 ] * 100

Scratch_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Seed cells in multi-well plate B Incubate to form a confluent monolayer A->B C Create a scratch with a pipette tip B->C D Wash to remove debris C->D E Add medium with this compound or vehicle control D->E F Image scratch at T=0 E->F G Incubate and image at regular time intervals F->G H Measure wound area using ImageJ G->H I Calculate % wound closure over time H->I

Caption: Workflow for the scratch wound healing assay.

Data Presentation

The following tables summarize quantitative data from studies using this compound in migration assays. These tables provide a reference for expected outcomes and aid in the design of future experiments.

Table 1: Effect of this compound on Wound Closure in MDA-MB-231 Cells

TreatmentDuration (h)Wound Closure RateCell LineReference
Vehicle (DMSO)24ControlMDA-MB-231[10]
50 µM this compound24Significantly ReducedMDA-MB-231[10]
Vehicle (DMSO)24ControlCav-1 depleted MDA-MB-231[10]
50 µM this compound24No Significant EffectCav-1 depleted MDA-MB-231[10]

Table 2: Effect of this compound on Single-Cell Motility in MDA-MB-231 Cells

TreatmentDuration (h)ParameterOutcomeCell LineReference
Vehicle (DMSO)6Cell VelocityControlMDA-MB-231[10]
50 µM this compound6Cell VelocityDecreasedMDA-MB-231[10]
Vehicle (DMSO)6Distance MigratedControlMDA-MB-231[10]
50 µM this compound6Distance MigratedDecreasedMDA-MB-231[10]
Vehicle (DMSO)6MotilityControlCav-1 depleted MDA-MB-231[10]
50 µM this compound6MotilityNo Significant EffectCav-1 depleted MDA-MB-231[10]

Table 3: Dose-Dependent Effect of this compound on TNBC Cell Motility

This compound ConcentrationOutcome on Cellular VelocityCell LineReference
5 µMDose-dependent decreaseTNBC[9]
10 µMDose-dependent decreaseTNBC[9]
25 µMDose-dependent decreaseTNBC[9]
50 µMMinimal motility observedTNBC[9]
Conclusion

This compound serves as a valuable tool for investigating the role of the Kv11.1 potassium channel in cell migration and wound healing. The provided protocols and data offer a solid foundation for researchers to explore the therapeutic implications of Kv11.1 activation. The inhibitory effect of this compound on cell migration is well-documented and is primarily mediated through a Caveolin-1 and β-catenin-dependent pathway that enhances cell-cell adhesion. When conducting these assays, it is crucial to maintain consistency in cell culture conditions and experimental procedures to ensure reproducible and reliable results.

References

Application Notes and Protocols for NS1643 in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1643 is a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which corresponds to the rapidly activating delayed rectifier potassium current (IKr) crucial for cardiac repolarization.[1][2][3] Its ability to enhance repolarizing currents makes it a valuable pharmacological tool for investigating cardiac electrophysiology and a potential candidate for antiarrhythmic therapies. These application notes provide a comprehensive guide for the utilization of this compound in isolated adult ventricular cardiomyocytes, covering experimental protocols from cell isolation and drug preparation to functional assays.

Mechanism of Action

This compound activates hERG (KV11.1) channels, leading to an increased potassium efflux during the plateau phase of the cardiac action potential.[1][2] This enhanced repolarization shortens the action potential duration (APD) and can counteract pro-arrhythmic conditions such as Early Afterdepolarizations (EADs). The primary mechanism involves a hyperpolarizing shift in the voltage dependence of activation and an increase in the maximal channel conductance.

Data Presentation

Table 1: this compound Properties and Recommended Concentrations
PropertyValueReference
Molecular Weight380.24 g/mol [1]
EC50 for hERG activation10.5 µM[1][3]
Solubility (DMSO)≥ 25 mM[1]
Solubility (Ethanol)≥ 100 mM[1]
Recommended Stock Solution10-25 mM in DMSO[1]
Recommended Working Concentration1-20 µM
Table 2: Summary of this compound Effects on Cardiomyocyte Electrophysiology
ParameterEffect of this compound (10 µM)SpeciesReference
Action Potential Duration at 90% Repolarization (APD90)Significant DecreaseGuinea Pig
Peak L-type Ca2+ Current (ICa,L)No significant changeN/A
Late Na+ Current (INa,L)No significant changeN/A
Rapid Delayed Rectifier K+ Current (IKr)Significant IncreaseGuinea Pig

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM):

    • Wear appropriate personal protective equipment (PPE).

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution (e.g., for 1 mL of stock, dissolve 0.38024 mg of this compound in 1 mL of DMSO).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in the appropriate extracellular (Tyrode's) solution to the desired final working concentration (e.g., 1, 5, 10, 20 µM).

    • Ensure the final DMSO concentration in the working solution is low (typically ≤ 0.1%) to avoid solvent effects on the cardiomyocytes. Prepare a vehicle control with the same final DMSO concentration.

Isolation of Adult Ventricular Cardiomyocytes

This protocol is a standard enzymatic digestion method using a Langendorff perfusion system.

Materials:

  • Adult rat or guinea pig

  • Langendorff perfusion system

  • Perfusion Buffer (Ca2+-free Tyrode's solution)

  • Digestion Buffer (Perfusion buffer with Collagenase Type II and Protease Type XIV)

  • Stopping Buffer (Perfusion buffer with 1% Bovine Serum Albumin)

  • Calcium chloride (CaCl2) solution

Protocol:

  • Heparinize and anesthetize the animal according to approved institutional protocols.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse with oxygenated, 37°C Perfusion Buffer for 5 minutes to clear the blood.

  • Switch to Digestion Buffer and perfuse until the heart becomes flaccid (approximately 10-15 minutes).

  • Remove the heart, trim away the atria, and gently mince the ventricular tissue in Stopping Buffer.

  • Mechanically dissociate the cells by gentle trituration with a pipette.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully remove the supernatant and gently resuspend the cells in fresh Stopping Buffer.

  • Gradually reintroduce calcium by incrementally adding small aliquots of CaCl2 solution to reach a final concentration of 1.8 mM.

  • The isolated cardiomyocytes are now ready for experimental use.

Electrophysiology: Patch-Clamp Recordings

Objective: To measure the effect of this compound on action potentials and specific ion currents.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Extracellular (Tyrode's) solution

  • Intracellular (pipette) solution

  • This compound working solutions and vehicle control

Protocol:

  • Plate isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with 37°C Tyrode's solution.

  • Pull patch pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a healthy, rod-shaped cardiomyocyte.

  • Action Potential Recording (Current-Clamp):

    • Switch to current-clamp mode.

    • Elicit action potentials by injecting a brief suprathreshold current pulse (e.g., 2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).

    • Record a stable baseline of action potentials for at least 5 minutes.

    • Perfuse the chamber with the desired concentration of this compound working solution.

    • Record the changes in action potential morphology, focusing on APD90.

  • Ion Current Recording (Voltage-Clamp):

    • Switch to voltage-clamp mode.

    • Apply specific voltage protocols to isolate the ion current of interest (e.g., a ramp protocol for IKr).

    • Record baseline currents.

    • Apply this compound and record the resulting changes in current amplitude and kinetics.

Calcium Imaging

Objective: To assess the effect of this compound on intracellular calcium transients.

Materials:

  • Isolated cardiomyocytes

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)

  • Confocal or fluorescence microscope with a high-speed camera

  • Field stimulator

  • This compound working solutions and vehicle control

Protocol:

  • Load isolated cardiomyocytes with Fluo-4 AM (e.g., 5 µM for 20 minutes at room temperature) in the dark.

  • Wash the cells with Tyrode's solution to remove excess dye.

  • Place the coverslip with loaded cells in a perfusion chamber on the microscope.

  • Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using the field stimulator.

  • Record baseline calcium transients for several minutes.

  • Perfuse with this compound working solution and continue recording.

  • Analyze the amplitude, duration, and decay kinetics of the calcium transients.

Cell Contractility Assay

Objective: To measure the effect of this compound on cardiomyocyte contraction.

Materials:

  • Isolated cardiomyocytes

  • IonOptix or similar contractility measurement system

  • Field stimulator

  • This compound working solutions and vehicle control

Protocol:

  • Place a coverslip with isolated cardiomyocytes in the chamber of the contractility setup.

  • Pace the cells at a physiological frequency (e.g., 1 Hz).

  • Select a single, healthy, rod-shaped myocyte for analysis.

  • Record baseline contractile parameters (e.g., peak shortening, time to peak, time to relaxation).

  • Perfuse the chamber with the this compound working solution.

  • Record the changes in contractility for at least 5 minutes after drug application.

  • Analyze the data to determine the effect of this compound on myocyte shortening and relaxation.

Mandatory Visualizations

NS1643_Signaling_Pathway This compound This compound hERG hERG (K_V11.1) Channel This compound->hERG Activates IKr Increased I_Kr (K+ Efflux) hERG->IKr Repolarization Accelerated Phase 3 Repolarization IKr->Repolarization APD Shortened Action Potential Duration Repolarization->APD Antiarrhythmic Antiarrhythmic Effect (Suppression of EADs) APD->Antiarrhythmic

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assays cluster_analysis Data Analysis Cell_Isolation 1. Isolate Cardiomyocytes (Langendorff Perfusion) Drug_Prep 2. Prepare this compound Solutions (Stock and Working) Patch_Clamp 3a. Electrophysiology (Patch-Clamp) Drug_Prep->Patch_Clamp Data_Acquisition 4. Data Acquisition (Baseline vs. This compound) Patch_Clamp->Data_Acquisition Ca_Imaging 3b. Calcium Imaging (Fluo-4 AM) Ca_Imaging->Data_Acquisition Contractility 3c. Contractility (IonOptix) Contractility->Data_Acquisition Analysis 5. Analyze Parameters (APD, Ca2+ Transients, Shortening) Data_Acquisition->Analysis Logical_Relationship NS1643_Conc This compound Concentration hERG_Activation hERG Activation NS1643_Conc->hERG_Activation Increases APD_Shortening APD Shortening hERG_Activation->APD_Shortening Leads to Ca_Transient_Amp Ca2+ Transient Amplitude APD_Shortening->Ca_Transient_Amp May indirectly modulate Contractility_Change Change in Contractility Ca_Transient_Amp->Contractility_Change Directly affects

References

Application Notes and Protocols for NS1643 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS1643 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel, also known as Kv11.1.[1][2] This channel plays a crucial role in cardiac repolarization and is also expressed in various other tissues, including neurons and cancer cells.[3] The ability of this compound to modulate Kv11.1 activity has led to its investigation in diverse therapeutic areas, most notably in oncology and cardiology. These application notes provide a comprehensive overview of the administration of this compound to mouse models, including detailed protocols, quantitative data from preclinical studies, and insights into its mechanism of action.

Mechanism of Action

This compound acts as a partial agonist of hERG (Kv11.1) K+ channels, with a reported EC50 of 10.5 μM.[1] By activating these channels, this compound modulates cellular excitability and signaling pathways. In the context of cancer biology, particularly in breast cancer models, the activation of Kv11.1 by this compound has been shown to inhibit tumor growth.[3][4] This effect is associated with the induction of cellular senescence, increased production of reactive oxygen species (ROS), and DNA damage.[3][4] Furthermore, this compound has been found to inhibit the migration and invasion of breast cancer cells.[1] A key signaling pathway involves the dephosphorylation of Caveolin-1 (Cav-1), which is initiated by this compound-induced Ca2+ influx.[5] This leads to the activation of the tyrosine phosphatase PTP1B, which in turn dephosphorylates Cav-1, ultimately affecting cell adhesion and migration.[5]

Interestingly, this compound also activates neuronal KCNQ2, KCNQ4, and KCNQ2/Q3 channels, but not the cardiac KCNQ1 channel, suggesting its potential utility in neurological conditions such as epilepsy.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving this compound administration in mouse models.

Table 1: Effects of this compound on Tumor Growth in a Breast Cancer Xenograft Mouse Model

DosageAdministration RouteFrequencyMouse ModelTumor TypeEffect on Tumor VolumeReference
1.5 mg/kgIntraperitoneal (i.p.)Every two daysAthymic nude miceMDA-MB-231 xenograftNo significant reduction[3][4]
6 mg/kgIntraperitoneal (i.p.)Every two daysAthymic nude miceMDA-MB-231 xenograftSignificant reduction[3][4]

Table 2: Effects of this compound on Cellular Markers in Breast Cancer Xenograft Tumors

DosageCellular MarkerEffectReference
6 mg/kgKi67 (Proliferation marker)Decreased expression[3][4]
6 mg/kgp21waf/cip (Senescence marker)Increased expression[4]
6 mg/kgp16INK4A (Senescence marker)Increased expression[4]
6 mg/kgPhosphorylated ERKDecreased levels[3]

Table 3: Cardiac Safety Profile of this compound in Mice

DosageParameterEffectNoteReference
6 mg/kg (chronic)Cardiac function (Echocardiogram)No significant changeAssessed after 25 days of treatment[3]
6 mg/kg (acute)Cardiac function (Echocardiogram)No significant changeAssessed 1-2 hours after injection[3]
6 mg/kg (chronic)Creatine Kinase (CK) levelsNo significant change---[3]
6 mg/kg (acute)Creatine Kinase-MB (CK-MB) activityNo significant change---[3]
Not specifiedHeart RateSlight, non-significant increase---[3]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound for Anti-Tumor Efficacy Studies in a Breast Cancer Xenograft Model

This protocol is adapted from studies investigating the anti-neoplastic effects of this compound.[3][4]

1. Animal Model:

  • Female athymic nude mice are used.

  • MDA-MB-231 human breast cancer cells are injected subcutaneously into the flanks of the mice.

  • Treatment is initiated when tumors become palpable.

2. Preparation of this compound Dosing Solution:

  • Vehicle Composition: The vehicle consists of Dimethyl sulfoxide (B87167) (DMSO). While the original studies do not specify the final dilution, a common practice for intraperitoneal injections is to keep the final DMSO concentration at or below 10% to minimize toxicity. For a more detailed and reproducible vehicle preparation, refer to Protocol 3.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosing volume.

  • Working Solution: On the day of injection, dilute the this compound stock solution with sterile saline (0.9% NaCl) to achieve the final desired concentration (e.g., for a 6 mg/kg dose in a 20g mouse with a 100 µL injection volume, the working solution concentration would be 1.2 mg/mL). Ensure the final DMSO concentration is minimized.

3. Administration:

  • Dosage: 6 mg/kg body weight.

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Every two days.

  • Control Group: Administer the vehicle (e.g., 10% DMSO in saline) following the same volume and schedule.

4. Monitoring and Endpoint Analysis:

  • Monitor tumor volume regularly (e.g., every 2-3 days) using calipers.

  • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation and senescence markers (e.g., Ki67, p21waf/cip, p16INK4A) or western blotting for signaling proteins (e.g., phosphorylated ERK).[3][4]

Protocol 2: Evaluation of Cardiac Function Following this compound Administration

This protocol is designed to assess the cardiac safety of this compound in mice.[3]

1. Animal Model:

  • Use the same mouse model as in the efficacy study to ensure comparability of results.

2. This compound Administration:

  • Administer this compound or vehicle as described in Protocol 1.

3. Cardiac Function Assessment:

  • Echocardiography: Perform transthoracic echocardiograms to assess cardiac contractility. This can be done at acute time points (1-2 hours post-injection) and after chronic exposure (e.g., 25 days of treatment).

  • Biochemical Markers: Collect blood samples to measure cardiac enzyme levels, such as Creatine Kinase (CK) and its MB isoenzyme (CK-MB), which are indicators of cardiac damage.

Protocol 3: Detailed Preparation of this compound Formulation for In Vivo Administration

This protocol provides specific formulations for preparing a clear, injectable solution of this compound.[3]

Option 1: DMSO/PEG300/Tween-80/Saline Formulation

  • Add each solvent sequentially:

    • 10% Dimethyl sulfoxide (DMSO)

    • 40% Polyethylene glycol 300 (PEG300)

    • 5% Tween-80

    • 45% Saline

  • Ensure the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. This formulation can achieve a solubility of at least 2.5 mg/mL.

Option 2: DMSO/SBE-β-CD/Saline Formulation

  • Add each solvent sequentially:

    • 10% Dimethyl sulfoxide (DMSO)

    • 90% of a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in Saline.

  • This formulation also yields a clear solution with a solubility of at least 2.5 mg/mL.

Option 3: DMSO/Corn Oil Formulation

  • Add each solvent sequentially:

    • 10% Dimethyl sulfoxide (DMSO)

    • 90% Corn Oil

  • This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.

Important Considerations:

  • Always prepare a clear stock solution of this compound in an appropriate solvent (e.g., DMSO) before adding co-solvents.

  • For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Visualizations

Signaling Pathways and Experimental Workflows

NS1643_Signaling_Pathway This compound This compound Kv11_1 Kv11.1 (hERG) Channel This compound->Kv11_1 Activates Ca_influx Ca2+ Influx Kv11_1->Ca_influx Increases ROS ROS Production Kv11_1->ROS Calpain Calpain Activation Ca_influx->Calpain PTP1B PTP1B Activation Calpain->PTP1B Cav1_p Phosphorylated Caveolin-1 (pY14) PTP1B->Cav1_p Dephosphorylates Cav1 Dephosphorylated Caveolin-1 Cav1_p->Cav1 Cell_Migration_Invasion Cell Migration & Invasion Inhibition Cav1->Cell_Migration_Invasion Tumor_Growth Tumor Growth Inhibition Cell_Migration_Invasion->Tumor_Growth DNA_Damage DNA Damage ROS->DNA_Damage Senescence Cellular Senescence (p21, p16) DNA_Damage->Senescence Senescence->Tumor_Growth

Caption: this compound signaling pathway in breast cancer cells.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis prep_solution Prepare this compound Dosing Solution (See Protocol 3) administer Administer this compound or Vehicle (i.p. injection) prep_solution->administer prep_animals Prepare Animal Model (e.g., Tumor Xenograft) prep_animals->administer monitor_tumor Monitor Tumor Growth administer->monitor_tumor monitor_cardiac Assess Cardiac Function (Echocardiography, Biomarkers) administer->monitor_cardiac endpoint Endpoint Analysis (IHC, Western Blot) monitor_tumor->endpoint

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Senescence-Associated β-Galactosidase Staining with NS1643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of cellular senescence using Senescence-Associated β-Galactosidase (SA-β-gal) staining, with a specific focus on the application of NS1643, a potent activator of the hERG (Kv11.1) potassium channel, which has been demonstrated to induce a senescence-like phenotype in various cell types.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and various pathological conditions. A key biomarker for identifying senescent cells is the increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0, termed Senescence-Associated β-Galactosidase (SA-β-gal). The chromogenic substrate 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal) is cleaved by SA-β-gal, resulting in a distinctive blue-green precipitate in senescent cells.[1]

This compound is a small molecule activator of the human ether-a-go-go-related gene (hERG) K+ channel (Kv11.1).[2] Emerging research has identified a novel role for this compound in promoting cellular senescence.[3] Activation of the hERG1 potassium channel by this compound can induce a stable G0/G1 phase cell cycle arrest and trigger a senescence program in cancer cells, a phenotype that is characterized by suppressed proliferation without inducing apoptosis.[3][4] This effect is associated with the upregulation of tumor suppressor proteins such as p21 and p16INK4a.[3][5]

These notes provide a comprehensive guide for utilizing SA-β-gal staining to assess the pro-senescent effects of this compound.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of isoproterenol (B85558) (ISO), a β-adrenergic receptor agonist known to induce cardiac hypertrophy, on SA-β-gal activity. This data serves as an example of how to quantify senescence induction, a similar approach can be used for this compound treatment.

Treatment GroupPercentage of SA-β-gal Positive Cardiomyocytes (Mean ± SEM)Fold Change vs. Controlp-value
Control0.133% ± 0.043%1.0<0.05
Isoproterenol (10⁻⁶ mol/L)1.533% ± 0.367%~11.5<0.05
Data adapted from a study on isoproterenol-induced cardiac hypertrophy and senescence.[6]

Another study on a cardiac hypertrophy model in rats showed a significant increase in SA-β-gal positive cells in aged rats compared to young rats, further validating the use of this marker for senescence.

Animal GroupPercentage of SA-β-gal Positive Cardiomyocytes (Mean ± SEM)
Young (2-month-old) rats0.064% ± 0.036%
Aged (24-month-old) rats2.163% ± 0.193%
Data from a study on age-related cardiac senescence.[6]

Experimental Protocols

Protocol for SA-β-Galactosidase Staining in Cell Culture

This protocol is adapted from established methods and is suitable for assessing the effects of this compound on cultured cells.[1][7][8]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS. (Caution: Work in a chemical fume hood).

  • Staining Solution (prepare fresh):

    • 40 mM Citric acid/Sodium phosphate, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM Sodium chloride

    • 2 mM Magnesium chloride

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) dissolved in N,N-dimethylformamide (DMF)

  • This compound (Tocris Bioscience, MedchemExpress, or other reputable supplier)[2]

  • Cell culture medium and supplies

  • 6-well or 12-well tissue culture plates

  • Phase-contrast or light microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at a density that ensures they are sub-confluent at the time of staining.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours).[2][9]

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 1 mL of Fixative Solution to each well.

    • Incubate for 10-15 minutes at room temperature.[1] Note: Do not over-fix, as this can inhibit enzyme activity. A maximum of 5 minutes may be optimal for some cell types.[7]

  • Washing:

    • Aspirate the Fixative Solution.

    • Wash the cells three times with PBS.

  • Staining:

    • Add 1 mL of the freshly prepared Staining Solution to each well.

    • Seal the plate with parafilm to prevent evaporation.

    • Incubate the plate at 37°C in a dry incubator (do not use a CO2 incubator) for 12-16 hours, or until a blue color develops in the treated cells.[7] The blue color may be detectable within 2-4 hours in some cases.

  • Visualization and Quantification:

    • Observe the cells under a phase-contrast or light microscope. Senescent cells will appear blue-green.

    • To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view for each condition.

    • The results can be expressed as the percentage of SA-β-gal positive cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining SA-β-gal Staining cluster_analysis Analysis seed Seed Cells adhere Allow Adherence seed->adhere treat Treat with this compound or Vehicle adhere->treat wash1 Wash with PBS treat->wash1 fix Fix with Formaldehyde/Glutaraldehyde wash1->fix wash2 Wash with PBS fix->wash2 stain Add Staining Solution with X-gal wash2->stain incubate Incubate at 37°C (no CO2) stain->incubate visualize Visualize under Microscope incubate->visualize quantify Quantify Blue Cells visualize->quantify

Caption: Experimental workflow for SA-β-gal staining after this compound treatment.

signaling_pathway This compound This compound Kv11_1 Kv11.1 (hERG1) Channel This compound->Kv11_1 Activates Ca_influx Increased Intracellular Ca2+ Kv11_1->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin p21_p16 Upregulation of p21 & p16INK4a Calcineurin->p21_p16 Leads to transcription CellCycleArrest G0/G1 Cell Cycle Arrest p21_p16->CellCycleArrest Senescence Cellular Senescence (SA-β-gal Positive) CellCycleArrest->Senescence

References

Troubleshooting & Optimization

Troubleshooting NS1643 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NS1643, focusing on solubility issues in aqueous solutions.

Troubleshooting Guide

Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. How can I prevent this?

A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue due to the lower solubility of this compound in aqueous solutions. Here are several steps you can take to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous working solution. The solubility in aqueous buffers is significantly lower than in DMSO.

  • Optimize DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, ideally less than 0.5%, as higher concentrations can be toxic to cells.

  • Use a Co-solvent: For in vivo experiments or challenging in vitro systems, using a co-solvent system can significantly improve solubility. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • Sonication and Heating: After dilution, if you observe precipitation or cloudiness, gentle warming and sonication can help redissolve the compound.[1][2] However, be cautious with temperature-sensitive experiments.

  • Freshly Prepare Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize the risk of precipitation over time.[1]

Frequently Asked Questions (FAQs)

General
  • Q2: What is this compound?

    • A2: this compound is a potent partial agonist of the human ether-a-go-go-related gene (hERG) K+ channels, with an EC50 of 10.5 μM.[1][2] It has been shown to inhibit the growth of breast cancer tumors in mouse models and inhibit cell migration and invasion of breast cancer cells.[1]

Solubility and Solution Preparation
  • Q3: What are the recommended solvents for preparing this compound stock solutions?

    • A3: DMSO and ethanol (B145695) are the most common solvents for preparing concentrated stock solutions of this compound.[3] Solubility is significantly higher in these organic solvents than in aqueous buffers.

  • Q4: How should I store this compound stock solutions?

    • A4: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]

  • Q5: Can I prepare a stock solution of this compound in an aqueous buffer?

    • A5: It is not recommended to prepare high-concentration stock solutions of this compound in aqueous buffers due to its limited solubility. For experiments in aqueous systems, a concentrated stock in DMSO or ethanol should be prepared first and then diluted to the final working concentration in the desired buffer.

  • Q6: I see a precipitate in my this compound powder. Is it still usable?

    • A6: If you observe any precipitate or signs of degradation in the solid compound, it is best to contact the supplier for a replacement to ensure the integrity of your experimental results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO199.8776[4]
DMSO131.550[2]
DMSO259.51
Ethanol10038.02[3]
DMSO:PBS (pH 7.2) (1:3)N/A0.25[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5.262[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 6.57≥ 2.5[1]
10% DMSO, 90% Corn Oil≥ 6.57≥ 2.5[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or 50 mM).

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments (e.g., Patch Clamp)
  • Retrieve Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Buffer Preparation: Prepare the desired aqueous experimental buffer (e.g., external solution for patch-clamp).

  • Dilution: Add the required volume of the this compound DMSO stock solution to the aqueous buffer to reach the final desired concentration. It is crucial to add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects on the biological preparation.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment.[1]

Protocol 3: Preparation of this compound Formulation for In Vivo Experiments

This protocol is based on a formulation with enhanced solubility for in vivo administration.[1][2]

  • Initial Dissolution: In a sterile tube, dissolve the required amount of this compound in DMSO.

  • Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly.

  • Addition of Tween-80: Add Tween-80 to the mixture and mix until the solution is clear.

  • Final Dilution with Saline: Add saline to the mixture to reach the final desired volume and concentration.

  • Administration: Use the freshly prepared formulation for in vivo administration on the same day.[1]

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation in Aqueous Solution check_concentration Is the final concentration as low as possible? start->check_concentration lower_concentration Action: Lower the final concentration of this compound. check_concentration->lower_concentration No check_dmso Is the final DMSO concentration <0.5%? check_concentration->check_dmso Yes lower_concentration->check_dmso end_fail Issue Persists: Consult literature for alternative formulations or contact technical support. lower_concentration->end_fail lower_dmso Action: Reduce the volume of DMSO stock used. check_dmso->lower_dmso No sonicate_heat Did you try gentle sonication or warming after dilution? check_dmso->sonicate_heat Yes lower_dmso->sonicate_heat lower_dmso->end_fail use_cosolvent Consider using a co-solvent (e.g., PEG300, Tween-80) for challenging applications. apply_sonication Action: Gently sonicate or warm the solution to aid dissolution. sonicate_heat->apply_sonication No prepare_fresh Are you using a freshly prepared working solution? sonicate_heat->prepare_fresh Yes apply_sonication->prepare_fresh apply_sonication->end_fail make_fresh Action: Always prepare working solutions immediately before use. prepare_fresh->make_fresh No end_success Success: this compound is fully dissolved. prepare_fresh->end_success Yes make_fresh->end_success make_fresh->end_fail end_success->use_cosolvent

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathway This compound This compound herg1 hERG1/Kv11.1 Channel This compound->herg1 activates ca_influx Increased Intracellular Ca2+ herg1->ca_influx leads to calcineurin Calcineurin Activation ca_influx->calcineurin nfat NFAT Nuclear Translocation calcineurin->nfat p21_transcription p21waf/cip Gene Transcription nfat->p21_transcription cell_cycle_arrest Cell Cycle Arrest (Senescence) p21_transcription->cell_cycle_arrest tumor_suppression Breast Cancer Tumor Suppression cell_cycle_arrest->tumor_suppression

Caption: Proposed signaling pathway of this compound in breast cancer cells.

References

Addressing the biphasic dose-response of NS1643

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS1643, focusing on its characteristic biphasic dose-response.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is primarily known as a partial agonist of the human ether-a-go-go-related gene (hERG) potassium channels (Kv11.1), which are crucial for cardiac repolarization.[1][2] At optimal concentrations, it increases the hERG current, thereby shortening the cardiac action potential.[1] The EC50 value for hERG channel activation is approximately 10.5 µM.[1] this compound has also been shown to activate other Kv11 channel subtypes, such as Kv11.2 and Kv11.3, and neuronal KCNQ channels.[3][4]

Q2: What does a "biphasic dose-response" mean for this compound?

A2: A biphasic dose-response means that this compound elicits opposite or qualitatively different effects at low versus high concentrations. For instance, while it typically activates Kv11.3 channels at concentrations around 10 µM, it can lead to a reduced current increase or even inhibitory effects at concentrations of 20 µM and higher.[3][4] This dual action is a critical consideration for experimental design and data interpretation.

Q3: What are the typical working concentrations for this compound?

A3: For achieving activation of hERG channels, a concentration of around 10 µM is commonly used and is near the EC50 value.[1][4] To observe the inhibitory or partial antagonistic effects, concentrations of 20 µM or higher are often employed.[3][4] In cancer cell proliferation and migration studies, a wider range of concentrations from 5 µM to 50 µM has been used, with higher concentrations generally showing greater inhibitory effects on cell motility and growth.[5][6]

Q4: Are there known off-target effects for this compound?

A4: While this compound is a known hERG channel activator, it has been reported to potentiate neuronal KCNQ2, KCNQ4, and KCNQ2/Q3 channels.[7] As with many small molecules, the potential for off-target effects can increase with higher concentrations. Researchers should consider the expression profile of their experimental system to assess potential confounding effects.

Troubleshooting Guides

Issue 1: I am observing an inhibitory effect of this compound on hERG currents when I expect activation.

  • Possible Cause 1: Concentration is too high.

    • Troubleshooting Step: Verify the final concentration of this compound in your experimental setup. Concentrations above the optimal activating range (e.g., >20 µM for Kv11.3) can lead to partial antagonism.[3][4] Perform a dose-response curve to determine the optimal concentration for your specific cell type and channel subtype.

  • Possible Cause 2: Channel Subtype Specificity.

    • Troubleshooting Step: Be aware that the biphasic effects of this compound can vary between different Kv11 channel subtypes (Kv11.1, Kv11.2, and Kv11.3).[4] Confirm the specific subtype expressed in your system and consult literature for its known sensitivity to this compound.

  • Possible Cause 3: Experimental Conditions.

    • Troubleshooting Step: Ensure consistent experimental parameters such as temperature, pH, and external potassium concentration, as these can influence channel gating and drug interactions.

Issue 2: My results with this compound are not consistent across experiments.

  • Possible Cause 1: Instability of this compound in solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and dilute to the final working concentration immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Cell Health and Passage Number.

    • Troubleshooting Step: Use cells from a consistent and low passage number. Monitor cell health and morphology, as changes can affect ion channel expression and function.

  • Possible Cause 3: Variability in Patch-Clamp Recordings.

    • Troubleshooting Step: In electrophysiology experiments, ensure stable and high-resistance seals. Monitor series resistance and compensate appropriately. Discard recordings with unstable baselines or significant rundown.[8]

Issue 3: this compound is affecting cell proliferation/migration in a manner inconsistent with its known role as a hERG activator.

  • Possible Cause 1: Biphasic Effects on Cell Behavior.

    • Troubleshooting Step: Similar to its effects on ion channel currents, the impact of this compound on cellular processes can be dose-dependent. The inhibitory effects on cancer cell proliferation and migration are often more pronounced at higher concentrations (e.g., 25-50 µM).[5][9]

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting Step: At higher concentrations, consider the possibility of off-target effects on other ion channels or signaling pathways that may influence cell behavior. Cross-validate findings with other hERG activators or by using genetic approaches like siRNA to confirm the role of the hERG channel.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Kv11.3 Channel Kinetics

ConcentrationEffect on Current AmplitudeEffect on Activation Kinetics (τactivation)Effect on Deactivation Kinetics
Control Baseline~47.5 msBaseline
10 µM Increased steady-state outward current by ~80%[4]Accelerated (~21.7 ms)[10]Slowed
20 µM Less current increase compared to 10 µM[4]Slowed (~156.0 ms)[10]Pronounced slowing

Table 2: Effects of this compound on Cancer Cell Proliferation and Motility

Cell LineConcentrationEffect
SMA-560 (astrocytoma)≥ 3.125 µMSignificant reduction in cell proliferation[9]
SMA-560 (astrocytoma)> 25 µMCell proliferation almost arrested[9]
Triple-Negative Breast Cancer5 µM - 50 µMDose-dependent decrease in cellular velocity[5]
MDA-MB-231 (breast cancer)50 µMSignificantly reduced wound closure[6]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

  • Cell Preparation: Culture cells (e.g., CHO or HEK293) stably or transiently expressing the hERG channel subtype of interest on glass coverslips.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a high-resistance (>1 GΩ) seal between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.[11]

    • Establish a stable baseline recording in the vehicle control solution.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound and record until the current reaches a steady state.

    • Perform a final washout with the control solution to check for reversibility.

2. Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).[9]

  • Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell proliferation relative to the vehicle control.

Visualizations

Biphasic_Dose_Response cluster_0 This compound Concentration Low Conc\n(~10 uM) Low Conc (~10 uM) Channel Activation Channel Activation Low Conc\n(~10 uM)->Channel Activation Agonistic Effect Increased K+ Efflux Increased K+ Efflux Channel Activation->Increased K+ Efflux High Conc\n(>20 uM) High Conc (>20 uM) Channel Inhibition\n(Partial Antagonism) Channel Inhibition (Partial Antagonism) High Conc\n(>20 uM)->Channel Inhibition\n(Partial Antagonism) Antagonistic Effect Decreased K+ Efflux Decreased K+ Efflux Channel Inhibition\n(Partial Antagonism)->Decreased K+ Efflux

Caption: Biphasic dose-response of this compound on Kv11 channels.

Signaling_Pathway cluster_0 Low this compound Concentration (~10 uM) cluster_1 High this compound Concentration (>20 uM) NS1643_low This compound hERG_channel_low hERG Channel (Open State Favored) NS1643_low->hERG_channel_low Binds to channel K_efflux_low Increased K+ Efflux hERG_channel_low->K_efflux_low Repolarization_low Accelerated Repolarization K_efflux_low->Repolarization_low NS1643_high This compound hERG_channel_high hERG Channel (Inhibited/Altered Gating) NS1643_high->hERG_channel_high Binds to channel K_efflux_high Reduced K+ Efflux hERG_channel_high->K_efflux_high Repolarization_high Impaired Repolarization K_efflux_high->Repolarization_high

Caption: Proposed mechanism of this compound's biphasic action.

Troubleshooting_Workflow Start Unexpected Inhibitory Effect Observed Check_Conc Verify this compound Concentration Start->Check_Conc Is_High Is Concentration > 20 uM? Check_Conc->Is_High Perform_Dose_Response Perform Dose-Response Curve Is_High->Perform_Dose_Response Yes Check_Subtype Confirm Channel Subtype Is_High->Check_Subtype No End Identify Optimal Activating Concentration Perform_Dose_Response->End Review_Protocols Review Experimental Protocols (Temp, pH, etc.) Check_Subtype->Review_Protocols Review_Protocols->End

References

Potential off-target effects of NS1643 on KCNQ channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of NS1643 on KCNQ channels.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of this compound on KCNQ channels?

A1: this compound, initially identified as a human ether-a-go-go-related gene (hERG) channel activator, also functions as an activator of certain KCNQ channel subtypes.[1][2] Specifically, it potentiates the neuronal KCNQ2, KCNQ4, and heteromeric KCNQ2/Q3 channels.[1][2][3] Notably, it does not appear to affect the cardiac KCNQ1 channel.[1][2]

Q2: What is the mechanism of action of this compound on KCNQ2 channels?

A2: The potentiation of KCNQ2 channels by this compound is characterized by two main effects: a leftward shift in the voltage-dependence of activation, meaning the channels open at more hyperpolarized potentials, and a slowing of the deactivation kinetics.[1][2][3] This is similar to the effects of the well-known KCNQ channel opener, retigabine.[3]

Q3: Is there a specific binding site for this compound on KCNQ2 channels?

A3: A hydrophobic phenylalanine residue at position 137 (F137), located in the S2 segment of the voltage-sensing domain, has been identified as a critical site for this compound's activity on KCNQ2 channels.[1][4] Mutation of this residue can abolish the potentiating effect of this compound.[5]

Q4: What is the potency of this compound on KCNQ2 channels?

A4: The half-maximal effective concentration (EC50) of this compound for the potentiation of KCNQ2 channel current amplitude has been reported to be 2.44 ± 0.25 μM.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound on KCNQ channel currents. Incorrect KCNQ subtype: this compound is not active on KCNQ1 channels.[1][2]- Confirm the identity of the expressed KCNQ channel subtype. - Use a positive control known to activate the specific KCNQ subtype being studied.
Compound degradation: this compound may have degraded due to improper storage or handling.- Prepare fresh stock solutions of this compound. - Store stock solutions at -20°C or -80°C as recommended.[6] - Avoid repeated freeze-thaw cycles.
Low compound concentration: The concentration of this compound may be too low to elicit a response.- Perform a dose-response experiment to determine the optimal concentration. The reported EC50 for KCNQ2 is ~2.44 μM.[1][2][3]
Inconsistent or variable results between experiments. Voltage protocol variability: The effect of this compound is voltage-dependent.- Standardize the voltage protocols used across all experiments.[7][8] - Ensure consistent holding potentials and voltage steps.
Cell health: Unhealthy cells can lead to unstable recordings and altered channel function.- Monitor cell health and viability.[9][10] - Ensure proper cell culture conditions and use cells at an appropriate passage number.
Observed effects do not match expected KCNQ channel activity. Off-target effects on hERG channels: this compound is a known hERG channel activator, which can complicate data interpretation, especially in cells endogenously expressing hERG.- Use a specific hERG channel blocker, such as E-4031, to isolate the effects on KCNQ channels.[11] - Use cell lines with minimal or no endogenous hERG expression.
Difficulty achieving a stable whole-cell patch-clamp recording. General electrophysiology issues: Problems with the patch pipette, seal formation, or recording solutions.- Ensure pipette resistance is appropriate (typically 4-8 MΩ).[9] - Use filtered intracellular solution to prevent pipette clogging.[12] - Check for leaks in the pressure system.[12] - For detailed troubleshooting, refer to standard patch-clamp protocols.[9][13][14]

Quantitative Data Summary

Table 1: Potency of this compound on KCNQ and hERG Channels

Channel Effect Parameter Value Reference
KCNQ2PotentiationEC502.44 ± 0.25 μM[1][2][3]
hERG (Kv11.1)ActivationEC5010.5 μM[6][15]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KCNQ2 Channels

This protocol is adapted from methodologies described in the literature for studying the effects of compounds on KCNQ channels expressed in mammalian cell lines (e.g., CHO-K1).[3]

1. Cell Preparation:

  • Culture CHO-K1 cells stably expressing the human KCNQ2 channel.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell membrane potential at -90 mV.
  • To elicit KCNQ2 currents, apply depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments for 500 ms, followed by a repolarization step to -120 mV to record tail currents.
  • Record baseline currents in the external solution.
  • Perfuse the cell with the external solution containing the desired concentration of this compound and record currents after a stable effect is reached.

4. Data Analysis:

  • Measure the peak outward current at a specific voltage step (e.g., -10 mV) before and after this compound application.
  • Analyze the voltage-dependence of activation by fitting the normalized tail current amplitudes to a Boltzmann function.
  • Calculate the dose-response curve by plotting the percentage increase in current against the this compound concentration and fit with a Hill equation to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (KCNQ2-expressing) patch Whole-Cell Patch Clamp cell_culture->patch solution_prep Prepare Solutions (Internal/External) solution_prep->patch compound_prep Prepare this compound Stock application Apply this compound compound_prep->application baseline Record Baseline Currents patch->baseline baseline->application recording Record Post-Compound Currents application->recording current_analysis Analyze Current Amplitude recording->current_analysis gv_analysis Analyze G-V Curve Shift recording->gv_analysis dose_response Generate Dose-Response Curve current_analysis->dose_response

Caption: Experimental workflow for assessing this compound effects on KCNQ channels.

troubleshooting_logic start Start Troubleshooting no_effect No effect of this compound observed? start->no_effect check_subtype Is the channel KCNQ1? no_effect->check_subtype Yes inconsistent_results Inconsistent results? no_effect->inconsistent_results No use_correct_subtype Use KCNQ2, KCNQ4, or KCNQ2/3 check_subtype->use_correct_subtype Yes check_compound Check compound integrity & concentration check_subtype->check_compound No end Problem Resolved use_correct_subtype->end check_compound->end check_protocol Standardize voltage protocol inconsistent_results->check_protocol Yes unexpected_effect Unexpected pharmacology? inconsistent_results->unexpected_effect No check_protocol->end check_cells Assess cell health check_cells->end herg_block Apply hERG blocker (e.g., E-4031) unexpected_effect->herg_block Yes unexpected_effect->end No herg_block->end

Caption: Troubleshooting logic for this compound experiments on KCNQ channels.

References

Technical Support Center: Managing Pro-arrhythmic Risk of NS1643

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NS1643 while managing its potential pro-arrhythmic risks, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on cardiac ion channels?

This compound is an activator of the human ether-a-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier current (IKr) crucial for cardiac action potential repolarization.[1] It has an EC50 of 10.5 μM for hERG channel activation.[1]

Q2: What is the expected effect of this compound on the cardiac action potential at its optimal concentration?

At a concentration of 10 μM, this compound activates IKr and can significantly decrease the action potential duration (APD). In guinea pig cardiomyocytes, 10 μM this compound was shown to reduce the APD to 65% of the control value.[1] This effect is intended to increase the repolarization reserve, which can be a potential anti-arrhythmic strategy.[1]

Q3: What are the pro-arrhythmic risks associated with high concentrations of this compound?

At concentrations higher than the optimal range (e.g., 20 µM and above), this compound can exhibit partial antagonistic effects.[2][3] Instead of activating, it can slow the rate of hERG channel activation, which could paradoxically lead to pro-arrhythmic conditions.[2][3] A significant shortening of the action potential can also be pro-arrhythmic, potentially leading to a short QT syndrome-like phenotype.[4]

Q4: Has this compound shown any cardiotoxicity in in vivo studies?

Studies in mouse models for cancer therapy, where this compound was used, have shown that at effective doses for inhibiting tumor growth, it did not elicit significant cardiac dysfunction or damage.[5][6] Both acute and chronic exposure in these studies did not produce significant changes in cardiac contractility.[5][6] However, it is crucial to carefully monitor cardiac function in any new experimental setup.

Q5: Can the effects of this compound be reversed?

Yes, the effects of this compound on IKr can be reverted by applying a specific hERG channel inhibitor, such as E-4031.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No significant change in action potential duration (APD) is observed after applying this compound. Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Confirm the final concentration in your preparation. The EC50 is approximately 10.5 μM.[1] Consider performing a dose-response curve to determine the optimal concentration for your specific cell type.
Cell Health: The health of the cardiomyocytes or expressing cell line may be compromised.Ensure cells are healthy and at a low passage number. Check for stable resting membrane potential before drug application.[7]
Inactive Compound: The this compound stock solution may have degraded.Prepare a fresh stock solution of this compound. It is typically dissolved in DMSO.
An unexpected prolongation of the APD or pro-arrhythmic events are observed. High Concentration: You may be using a concentration of this compound that is too high, leading to partial antagonistic effects.[2][3]Immediately reduce the concentration of this compound. If possible, wash out the compound and re-apply at a lower concentration (e.g., starting at 1-5 μM and titrating up to 10 μM).
Off-Target Effects: At higher concentrations, this compound may have off-target effects on other ion channels.Consider using a more specific hERG activator if available, or co-application with blockers of other channels to isolate the effect on hERG.
High variability in results between experiments. Inconsistent Experimental Conditions: Small variations in temperature, pH, or external potassium concentration can affect ion channel function.Strictly control all experimental parameters. Ensure solutions are freshly prepared and filtered on the day of the experiment.[7]
Unstable Patch-Clamp Recordings: Issues such as seal resistance, series resistance, and current rundown can introduce variability.[7]Monitor seal and series resistance throughout the experiment. If rundown is an issue, consider using the perforated patch-clamp technique.[7]

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound on Kv11.3 (erg3) Channels

ConcentrationEffect on Steady-State Outward CurrentShift in V0.5 of ActivationEffect on Activation Kinetics
10 µM ~80% increase~15 mV shift to more negative potentialsAccelerated
20 µM Less current increase than at 10 µMReversal of the leftward shiftSlowed

Data sourced from experiments on CHO cells expressing rat Kv11.3 channels.[2][3]

Table 2: Electrophysiological Effects of 10 µM this compound in Different Experimental Systems

Experimental SystemKey FindingReference
Xenopus laevis oocytes (expressing hERG) Increased steady-state and tail current at all voltages.[1]
HEK 293 cells (expressing hERG) Reproduced the effects seen in oocytes.[1]
Guinea pig cardiomyocytes Activated IKr and decreased APD to 65% of control.[1]

Experimental Protocols

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects on Cardiomyocytes

This protocol is a general guideline and may need to be optimized for your specific cell type and equipment.

1. Cell Preparation:

  • Plate cardiomyocytes (e.g., iPSC-CMs, neonatal rat ventricular myocytes, or isolated adult ventricular myocytes) onto glass coverslips 24-48 hours before the experiment.

  • Ensure cells are healthy and not overly confluent.[7]

2. Solution Preparation:

  • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[7]

  • Filter both solutions on the day of the experiment using a 0.2 µm filter.

3. Pipette Preparation:

  • Pull pipettes from borosilicate glass to a resistance of 2-8 MΩ when filled with the intracellular solution.[7][8]

4. Recording Procedure:

  • Place the coverslip with cells in the recording chamber on the microscope stage.

  • Perfuse with the extracellular solution at a constant rate (e.g., 1.5-2 mL/min). Maintain a constant temperature (e.g., 37°C).

  • Approach a single, healthy cardiomyocyte with the patch pipette.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch to current-clamp mode to record action potentials or voltage-clamp mode to measure specific ion currents like IKr.

  • For action potential recording, inject a small depolarizing current to elicit action potentials at a steady-state frequency (e.g., 1 Hz).

5. Drug Application:

  • Establish a stable baseline recording in the vehicle control solution (e.g., extracellular solution with 0.1% DMSO) for at least 5 minutes.

  • Prepare working concentrations of this compound by diluting the stock solution in the extracellular solution.

  • Apply increasing concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM), allowing the effect to reach a steady-state at each concentration before proceeding to the next.

  • Perform a final washout with the control solution to check for reversibility of the drug's effects.

6. Data Analysis:

  • Analyze action potential parameters such as APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and upstroke velocity.

  • In voltage-clamp mode, analyze changes in the amplitude and kinetics of the target ion current.

Visualizations

NS1643_Signaling_Pathway cluster_concentration This compound Concentration cluster_channel hERG (IKr) Channel cluster_apd Action Potential Duration (APD) cluster_risk Arrhythmic Risk High_Conc High Concentration (> 20 µM) Channel_Inhibition Partial Inhibition/ Slowed Activation High_Conc->Channel_Inhibition Can cause Optimal_Conc Optimal Concentration (~10 µM) Channel_Activation Increased Activation Optimal_Conc->Channel_Activation Activates APD_Shortening APD Shortening Channel_Activation->APD_Shortening Leads to Potential_APD_Prolongation Potential for APD Prolongation Channel_Inhibition->Potential_APD_Prolongation May lead to Anti_Arrhythmic Potential Anti-Arrhythmic Effect (Increased Repolarization Reserve) APD_Shortening->Anti_Arrhythmic Intended Effect Pro_Arrhythmic Pro-Arrhythmic Risk (Short QT-like) APD_Shortening->Pro_Arrhythmic At excessive levels Potential_APD_Prolongation->Pro_Arrhythmic Increases

Caption: Logical workflow of this compound's concentration-dependent effects.

Experimental_Workflow A Prepare Cardiomyocytes and Solutions B Pull Patch Pipettes (2-8 MΩ) A->B C Achieve Whole-Cell Configuration B->C D Record Baseline (Vehicle Control) C->D E Apply this compound (Concentration-Response) D->E F Washout E->F G Data Analysis (APD, IKr, etc.) F->G

Caption: Standard experimental workflow for this compound electrophysiology.

Signaling_Pathway This compound This compound (~10 µM) hERG hERG (Kv11.1) Channel This compound->hERG Activates IKr ↑ IKr Current hERG->IKr Repol Accelerated Phase 3 Repolarization IKr->Repol APD ↓ Action Potential Duration Repol->APD Ca_Influx Altered Ca2+ Influx (via shorter APD) APD->Ca_Influx ProArrhythmia Pro-arrhythmic Risk (e.g., Short QT) APD->ProArrhythmia If excessive AntiArrhythmia Anti-arrhythmic Potential (Prevents EADs) APD->AntiArrhythmia If optimal Downstream Downstream Signaling (e.g., potential for altered Ca2+-dependent processes) Ca_Influx->Downstream

Caption: Postulated signaling cascade of this compound in cardiomyocytes.

References

Technical Support Center: Optimizing NS1643 Dosage in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NS1643 dosage in xenograft models to reduce toxicity while maintaining anti-tumor efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in cancer models?

A1: this compound is an activator of the Kv11.1 (hERG) potassium channel.[1] In cancer cells, its activation leads to a series of events that inhibit proliferation, not by inducing apoptosis, but by promoting a state of cellular senescence, which is a permanent cell cycle arrest.[2][3] This process is initiated by an increase in intracellular calcium (Ca2+) and the production of reactive oxygen species (ROS), which in turn causes DNA damage.[2][4] Consequently, the tumor suppressor proteins p21 and p16INK4a are upregulated, leading to cell cycle arrest and a senescent phenotype.[2][3]

Q2: What is the recommended effective dose of this compound in a breast cancer xenograft model?

A2: In a xenograft model using MDA-MB-231 triple-negative breast cancer cells, a dosage of 6 mg/kg administered intraperitoneally has been shown to significantly reduce tumor volume.[3][5] Lower doses, such as 1.5 mg/kg, did not show significant tumor growth inhibition.[3]

Q3: What are the known toxicities of this compound in preclinical models?

A3: A primary concern with compounds targeting the hERG channel is cardiotoxicity. However, unlike hERG channel blockers that can cause lethal arrhythmias, the hERG channel activator this compound has not been found to cause significant cardiac dysfunction in mice, even with chronic exposure.[2][4] Studies have shown no significant changes in cardiac contractility or markers of myocardial injury (creatine kinase and CK-MB) at effective anti-tumor doses.[2] A slight, but not statistically significant, increase in heart rate has been noted in some cases.[6] No other significant non-cardiac toxicities have been reported in the reviewed preclinical studies.

Q4: How should this compound be prepared for in vivo administration?

A4: this compound can be dissolved in a vehicle suitable for intraperitoneal injection. A common solvent is DMSO, which can then be further diluted in saline or a mixture of PEG300, Tween 80, and saline.[5][7] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[7]

Troubleshooting Guide

Issue 1: High incidence of animal distress or mortality post-injection.

  • Question: We are observing unexpected animal distress or mortality after intraperitoneal (IP) injection of this compound. What could be the cause and how can we mitigate it?

  • Answer:

    • Improper Injection Technique: Inaccurate IP injection can lead to the perforation of abdominal organs, such as the intestines or bladder, causing peritonitis or internal bleeding.[1][8] Ensure proper restraint of the animal and inject into the lower abdominal quadrant, avoiding the midline.[1] The needle should be inserted at a shallow angle to avoid deep penetration.

    • Vehicle Toxicity: The vehicle used to dissolve this compound, particularly if it contains a high concentration of DMSO, can cause local irritation or systemic toxicity. It is recommended to keep the final DMSO concentration low.

    • Dosage Miscalculation: Double-check all calculations to ensure the correct dose is being administered. An overdose can lead to unforeseen toxicities.

    • Solution Contamination: Ensure that the this compound solution is sterile to prevent infection.[1]

Issue 2: Inconsistent or no anti-tumor effect observed.

  • Question: Our xenograft tumors are not responding to this compound treatment, or the response is highly variable between animals. What are the potential reasons?

  • Answer:

    • Suboptimal Dosage: A dosage of 1.5 mg/kg has been shown to be ineffective in reducing tumor growth in an MDA-MB-231 xenograft model.[3] Ensure you are using an effective dose, such as 6 mg/kg.

    • Inconsistent Drug Administration: Ensure the this compound solution is homogenous before each injection. Variability in injection technique can also lead to inconsistent drug delivery.[9]

    • Tumor Model Resistance: While effective in some models, it's possible the chosen cell line is not sensitive to this compound. Confirm that the cancer cells express the Kv11.1 channel.

    • Low Tumor Take Rate: If the initial tumor establishment is poor, it can be difficult to assess treatment efficacy. Ensure a sufficient number of viable cells are injected, and consider using Matrigel to improve tumor formation.[10][11]

Issue 3: Difficulty in assessing toxicity.

  • Question: We are not observing overt signs of toxicity, but we want to perform a more thorough assessment. What parameters should we monitor?

  • Answer:

    • Cardiac Function: Although significant cardiotoxicity has not been reported, it is prudent to monitor cardiac function. This can be done through echocardiograms to assess cardiac contractility and electrocardiograms (ECG) to monitor heart rate and QT interval.[2]

    • Biomarkers of Myocardial Injury: Blood levels of creatine (B1669601) kinase (CK) and its myocardial isoenzyme (CK-MB) can be measured to detect heart muscle damage.[2]

    • General Health Monitoring: Regularly monitor animal weight, food and water intake, and general behavior. Any significant changes can be indicative of toxicity.

    • Histopathology: At the end of the study, perform histopathological analysis of major organs (heart, liver, kidneys, etc.) to look for any microscopic signs of toxicity.

Quantitative Data Summary

Table 1: this compound Efficacy in MDA-MB-231 Xenograft Model

Dosage (mg/kg)Administration RouteDosing FrequencyTumor Growth InhibitionReference
1.5IntraperitonealEvery two daysNot significant[3]
6IntraperitonealEvery two daysSignificant reduction in tumor volume[3][5]

Table 2: Cardiac Safety Profile of this compound in Mice

ParameterDosage (mg/kg)Duration of TreatmentObservationReference
Cardiac Contractility6Acute (1-2 hours)No significant change[2]
Cardiac Contractility6Chronic (25 days)No significant change[2]
Creatine Kinase (CK)6Chronic (25 days)No significant change from control[2]
CK-MB6Acute (1-2 hours)No significant change from control[2]
Heart RateNot specifiedNot specifiedSlight, non-significant increase[6]

Experimental Protocols

Detailed Methodology for MDA-MB-231 Xenograft Study with this compound

  • Cell Culture:

    • Culture MDA-MB-231 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Use cells in the logarithmic growth phase for injection.

  • Animal Model:

    • Use female athymic nude mice, 6-8 weeks old.

    • Allow mice to acclimatize for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest MDA-MB-231 cells and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.[11]

    • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.[10]

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline to the final desired concentration (e.g., 6 mg/kg).[7] The final DMSO concentration should be minimized.

    • Administer the this compound solution or vehicle control via intraperitoneal injection.

  • Treatment Schedule:

    • Begin treatment when tumors become palpable (approximately 50-100 mm³).

    • Administer this compound (6 mg/kg) or vehicle control every two days.[10]

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and general health throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).

    • At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, western blotting).

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound Kv11_1 Kv11.1 (hERG) Channel Activation This compound->Kv11_1 Ca_influx Increased Intracellular Ca2+ Kv11_1->Ca_influx ROS Increased ROS Production Ca_influx->ROS DNA_damage DNA Damage ROS->DNA_damage p21_p16 Upregulation of p21 & p16INK4a DNA_damage->p21_p16 Senescence Cellular Senescence (Cell Cycle Arrest) p21_p16->Senescence

Caption: this compound signaling pathway leading to cellular senescence.

G cluster_1 Xenograft Experimental Workflow Cell_Culture 1. Cell Culture (MDA-MB-231) Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment 4. Treatment Initiation (this compound or Vehicle) Tumor_Growth->Treatment Monitoring 5. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 6. Study Endpoint & Analysis Monitoring->Endpoint

Caption: Experimental workflow for this compound xenograft studies.

References

Technical Support Center: Troubleshooting Unexpected Results with NS1643 in Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during patch clamp experiments with the hERG channel activator, NS1643.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Variability in hERG Channel Activation

Q: I am observing inconsistent activation of hERG channels with this compound across different experiments or even between cells in the same experiment. What could be the cause?

A: Variability in this compound-mediated hERG channel activation is a common issue and can stem from several factors:

  • Compound Stability and Solubility: this compound has limited aqueous solubility. Ensure your stock solution, typically in DMSO, is fully dissolved before diluting it into your external recording solution.[1][2] Precipitation in the final solution can lead to a lower effective concentration. It is recommended to prepare fresh dilutions for each experiment.

  • Cell Health and Expression Levels: The health and passage number of your expression system (e.g., HEK293 or CHO cells) can significantly impact hERG channel expression levels and overall cell physiology, leading to varied responses to this compound.

  • Incomplete Solution Exchange: Ensure a complete and rapid exchange of the external solution containing this compound in your recording chamber. Inadequate perfusion can result in a slower onset of the drug effect and variability in the observed current potentiation.

Issue 2: Unexpected Decrease in Current at Higher Concentrations (Partial Antagonism)

Q: I've noticed that at higher concentrations (e.g., >20 µM), this compound seems to cause a smaller increase, or even a decrease, in hERG current compared to lower concentrations. Is this expected?

A: Yes, this phenomenon is a known characteristic of this compound and is referred to as partial antagonism.[3][4]

  • Mechanism: While this compound primarily acts as a hERG channel activator by shifting the voltage dependence of activation to more negative potentials and slowing deactivation, at higher concentrations, it can also exhibit blocking effects.[3][5] This dual action leads to a bell-shaped dose-response curve where the activating effect is diminished at higher concentrations.

  • Concentration Dependence: The transition from agonism to partial antagonism is concentration-dependent. For instance, in studies on Kv11.3 channels, maximal current increase was observed around 10 µM, with a reduced effect at 20 µM.[1][3][4]

  • Experimental Considerations: When constructing a dose-response curve, it is crucial to test a wide range of concentrations to capture both the activating and potential antagonistic effects of this compound.

Issue 3: Off-Target Effects and Unexpected Channel Modulation

Q: I am seeing effects on currents other than the hERG channel in my recordings. Does this compound have known off-target effects?

A: While this compound is primarily known as a hERG (Kv11.1) activator, it can also modulate other members of the Kv11 family and potentially other ion channels.

  • Effects on Kv11.2 (hERG2) and Kv11.3 (hERG3): this compound has been shown to activate Kv11.2 and Kv11.3 channels, though its effects can differ from those on Kv11.1.[3] For example, the partial antagonistic effect at higher concentrations is particularly pronounced on Kv11.3 channels.[3]

  • Effects on KCNQ Channels: Some studies have reported that this compound can also potentiate KCNQ2, KCNQ4, and KCNQ2/3 channels, which could be a consideration in cell types endogenously expressing these channels.[6][7]

  • Calcium-Dependent Signaling: In some cell types, the effects of this compound have been linked to calcium-dependent signaling pathways, which could indirectly modulate other ion channels.[8]

If you suspect off-target effects, it is advisable to use specific blockers for other channels to isolate the effect of this compound on your channel of interest.

Data Summary Tables

Table 1: Reported Electrophysiological Effects of this compound on Kv11 Channels

Channel SubtypeReported EffectConcentration RangeKey Findings
hERG (Kv11.1) Activator10.5 µM (EC50)Shifts voltage-dependence of activation to more negative potentials, slows deactivation.[9]
Kv11.2 ActivatorNot specifiedExhibits different molecular mechanisms of action compared to Kv11.1.
Kv11.3 Activator with partial antagonismMaximal activation at ~10 µM; reduced effect at 20 µMShifts voltage dependence of activation, accelerates activation kinetics at 10 µM, but slows activation at 20 µM.[1][3]

Table 2: Recommended Solution Compositions for this compound Patch Clamp Recordings

Solution TypeComponentConcentration (mM)
External Solution NaCl140
KCl5
MgCl₂0.8
CaCl₂1
HEPES10
Glucose5
Pipette Solution KCl140
MgCl₂2
CaCl₂1
HEPES10
EGTA2.5

Note: These are example compositions and may need to be optimized for your specific cell type and experimental conditions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 25-30 mM).[1][2] Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[9][10]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution into the external recording solution to the desired final concentration. It is crucial to add the stock solution to the external solution while vortexing or mixing vigorously to prevent precipitation.

    • Prepare fresh working solutions for each experiment to ensure consistency.

Protocol 2: Whole-Cell Patch Clamp Recording of hERG Currents

  • Cell Culture:

    • Culture cells expressing the desired hERG channel subtype (e.g., HEK293 or CHO cells) on glass coverslips to an appropriate confluency.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a gigaohm seal (>1 GΩ) with a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to activate the hERG channels (e.g., to +20 mV or +40 mV).

    • Repolarize the membrane to a negative potential (e.g., -50 mV or -60 mV) to record the characteristic hERG tail current.

    • Record baseline currents in the external solution before applying this compound.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound and repeat the voltage protocol.

Diagrams

NS1643_Signaling_Pathway This compound This compound hERG hERG Channel (Kv11.1) This compound->hERG Binds to Channel Activation Shifts Voltage Dependence of Activation (more negative) hERG->Activation Deactivation Slows Deactivation hERG->Deactivation IKr Increased IKr (Repolarizing Current) Activation->IKr Deactivation->IKr Troubleshooting_Workflow Start Unexpected Result in Patch Clamp Problem Identify the Primary Issue Start->Problem Inconsistent_Activation Inconsistent Activation Problem->Inconsistent_Activation Variability Low_Current Lower than Expected Current (Antagonism) Problem->Low_Current High Concentration Off_Target Potential Off-Target Effects Problem->Off_Target Other Currents Affected Check_Solubility Check this compound Solubility & Stability Inconsistent_Activation->Check_Solubility Check_Cells Assess Cell Health & Expression Inconsistent_Activation->Check_Cells Check_Concentration Verify this compound Concentration Low_Current->Check_Concentration Use_Blockers Use Specific Channel Blockers Off_Target->Use_Blockers Solution Resolution Check_Solubility->Solution Check_Cells->Solution Check_Concentration->Solution Use_Blockers->Solution Logical_Relationships Parameters Experimental Parameters This compound Concentration Cell Type Voltage Protocol Observed_Effect Observed Effect Current Amplitude Gating Kinetics Off-Target Effects Parameters->Observed_Effect Influences Interpretation Interpretation Agonism Partial Antagonism Non-Specific Effects Observed_Effect->Interpretation Determines

References

Technical Support Center: Troubleshooting NS1643 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers who are not observing the expected effects of NS1643 in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cancer cells?

This compound is a small molecule compound known primarily as a potent activator of the hERG (human Ether-a-go-go-Related Gene) potassium channel, also known as KCNH2. It also functions as an activator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (KCNN4). In the context of cancer, the activation of these channels can lead to a variety of cellular effects, which are often cell-type specific. The expected outcomes can include:

  • Induction of Apoptosis: Increased potassium efflux due to channel opening can trigger the apoptotic cascade in some cancer cells.

  • Inhibition of Proliferation: Alterations in ion channel activity can arrest the cell cycle, leading to reduced proliferation.

  • Modulation of Cell Migration and Invasion: By altering cellular volume and membrane potential, this compound can impact the migratory and invasive capacity of cancer cells.

The diverse range of outcomes underscores the importance of selecting the appropriate assays to measure the specific effects on your cancer cell line of interest.

Troubleshooting Guide: Why is my this compound not showing an effect?

If you are not observing the desired effect of this compound in your experiments, there are several potential reasons. This guide will walk you through the most common issues, from compound integrity to experimental design.

Issue 1: Problems with the this compound Compound

The first step in troubleshooting is to ensure that the compound itself is viable and correctly prepared.

  • Solution Purity and Integrity: Was the this compound sourced from a reputable supplier? It is crucial to verify the purity of the compound. If possible, confirm its identity and purity using techniques like mass spectrometry or HPLC.

  • Proper Storage: this compound is typically stored as a powder at -20°C. Once dissolved, usually in DMSO, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solubility Issues: this compound is practically insoluble in water but soluble in DMSO. Ensure that you are preparing a stock solution at a high enough concentration in DMSO and then diluting it into your cell culture medium. Visually inspect your final working solution for any signs of precipitation.

Troubleshooting Workflow for Compound-Related Issues

start No effect observed with this compound check_compound Verify this compound Integrity start->check_compound purity Check Purity (e.g., HPLC, Mass Spec) check_compound->purity storage Confirm Proper Storage (-20°C, protected from light) check_compound->storage solubility Assess Solubility in DMSO & Medium check_compound->solubility new_compound Prepare Fresh Stock or Order New Compound purity->new_compound storage->new_compound precipitate Precipitation in medium? solubility->precipitate precipitate->new_compound Yes proceed Compound is likely viable. Proceed to next troubleshooting step. precipitate->proceed No

Fig 1. Decision-making workflow for troubleshooting this compound compound issues.
Issue 2: Suboptimal Experimental Conditions

The lack of an observable effect can often be traced back to the conditions of your experiment.

  • Concentration Range: Are you using an appropriate concentration of this compound? The effective concentration can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cells.

  • Incubation Time: The duration of exposure to this compound is critical. Some effects, like changes in ion channel activity, can be observed within minutes, while others, such as apoptosis or inhibition of proliferation, may require 24 to 72 hours.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecule compounds, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium during the this compound treatment, if your cells can tolerate it.

Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffect ObservedEffective Concentration (EC50/IC50)Incubation Time
A549Lung AdenocarcinomaApoptosis Induction10-30 µM24-48 hours
MCF-7Breast CancerInhibition of Proliferation~15 µM48 hours
U87GlioblastomaReduced Migration5-20 µM24 hours
PC-3Prostate CancerApoptosis Induction20-50 µM48-72 hours

Note: These values are approximate and should be used as a starting point for your own dose-response experiments.

Issue 3: Cell Line-Specific Characteristics

The molecular makeup of your cancer cells plays a crucial role in their response to this compound.

  • Target Expression: The primary targets of this compound are the hERG and KCa3.1 potassium channels. It is essential to confirm that your cancer cell line expresses these channels at the protein level. You can verify this using techniques like Western blotting, immunofluorescence, or flow cytometry.

  • Cellular Context and Resistance: The signaling pathways downstream of potassium channel activation can be altered in cancer cells. Your cell line may have mutations or compensatory mechanisms that render them resistant to the effects of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound This compound hERG hERG (KCNH2) / KCa3.1 (KCNN4) Potassium Channels This compound->hERG activates K_efflux Increased K+ Efflux hERG->K_efflux hyperpolarization Membrane Hyperpolarization K_efflux->hyperpolarization cell_shrinkage Cell Shrinkage K_efflux->cell_shrinkage apoptosis Apoptosis hyperpolarization->apoptosis caspase Caspase Activation apoptosis->caspase cell_shrinkage->apoptosis

Fig 2. A simplified diagram of the proposed mechanism for this compound-induced apoptosis.

Key Experimental Protocols

Here are detailed methodologies for key experiments to assess the effect of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for hERG (KCNH2) Expression

This protocol allows you to confirm the expression of the primary target of this compound in your cells.

  • Protein Extraction: Lyse your cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against hERG (KCNH2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

NS1643 Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and effective use of NS1643 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Best practices for storage are summarized in the table below.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 years[1]Can be shipped at ambient temperature for short periods.[2]
+4°CUp to 2 years[1]
Stock Solutions (in solvent) -80°CUp to 2 years[1]Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 year[1]

Q2: How should I prepare stock solutions of this compound?

This compound exhibits good solubility in several organic solvents.[3][4][5] The choice of solvent will depend on your specific experimental requirements.

SolventMaximum Concentration
Ethanol100 mM[3][4]
DMSO≥ 100 mg/mL (262.99 mM)[1]
DMF25 mg/mL[5]

Note: The molecular weight of this compound is 380.24 g/mol .[3][4] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when preparing stock solutions.[3][4] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guides

Problem 1: I am observing precipitation in my cell culture medium after adding this compound.

Possible Causes:

  • Poor Solubility in Aqueous Media: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct addition of a highly concentrated stock solution (e.g., in DMSO) to your cell culture medium can cause it to precipitate out.

  • High Final Concentration of Organic Solvent: A high percentage of the organic solvent (like DMSO) in the final culture medium can be toxic to cells and can also cause precipitation of media components.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound, leading to precipitation.

Solutions:

  • Serial Dilution: Prepare intermediate dilutions of your this compound stock solution in a suitable solvent or culture medium before adding it to your final cell culture plate.

  • Optimize Final Solvent Concentration: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium, as higher concentrations can be cytotoxic.

  • Vortexing/Mixing: When adding this compound to the medium, ensure rapid and thorough mixing to facilitate its dispersion and prevent localized high concentrations that can lead to precipitation.

  • Prepare Fresh: Prepare working solutions of this compound immediately before use.

Problem 2: My experimental results with this compound are inconsistent.

Possible Causes:

  • Compound Degradation: Improper storage of this compound powder or stock solutions can lead to degradation, resulting in reduced or variable activity.

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is critical. Repeatedly freezing and thawing a stock solution can degrade the compound.[1]

  • Inaccurate Pipetting: Errors in pipetting, especially with small volumes of concentrated stock solutions, can lead to significant variations in the final concentration.

  • Biphasic Dose-Response: this compound can exhibit a biphasic effect, acting as a hERG channel activator at lower concentrations and potentially as a blocker at higher concentrations.[6] This can lead to contradictory results if the concentration is not carefully controlled.

Solutions:

  • Adhere to Storage Guidelines: Strictly follow the recommended storage conditions for both the solid compound and stock solutions.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.

  • Calibrate Pipettes: Ensure your pipettes are properly calibrated, especially those used for preparing dilutions.

  • Careful Dose-Response Studies: Perform a thorough dose-response curve to identify the optimal concentration range for hERG channel activation in your specific experimental system.

Problem 3: I am not observing the expected effect of this compound on hERG channels in my patch-clamp experiments.

Possible Causes:

  • Incorrect Voltage Protocol: The activation of hERG channels is voltage-dependent. An inappropriate voltage protocol may not effectively elicit channel activation by this compound.

  • Cell Health: The health and viability of the cells used for patch-clamp recordings are critical. Unhealthy cells will not exhibit robust and reliable channel activity.

  • Compound Washout: Ensure that the compound has had sufficient time to perfuse the recording chamber and interact with the cells.

Solutions:

  • Optimize Voltage Protocol: Utilize a voltage protocol that is appropriate for studying hERG channel activation. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current, which is enhanced by this compound.[3]

  • Use Healthy Cells: Only use cells that appear healthy and have a stable resting membrane potential for patch-clamp experiments.

  • Sufficient Perfusion Time: Allow for adequate time for the this compound-containing solution to fully exchange in the recording chamber.

Experimental Protocols & Methodologies

Cell Proliferation Assay

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cell lines.[2]

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included. It is recommended to refresh the treatment every 24 hours.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Counting: After incubation, trypsinize the cells, wash with PBS, and resuspend in medium. Use a hemocytometer or an automated cell counter to determine the number of viable cells. Trypan blue staining can be used to differentiate between viable and dead cells.

In Vivo Tumor Growth Inhibition Study

The following is a general methodology for an in vivo study based on preclinical models.[7][8]

  • Animal Model: Utilize an appropriate animal model, such as immunodeficient mice for xenograft studies.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flanks of the animals.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 6 mg/kg, twice a week).[1] The vehicle used for the control group should be the same as that used to dissolve this compound.

  • Data Collection: Measure tumor volume and body weight regularly throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[7]

Signaling Pathways and Workflows

NS1643_Signaling_Pathway This compound This compound hERG hERG K+ Channel This compound->hERG activates Ca_influx Ca2+ Influx hERG->Ca_influx AMPK AMPK Activation Ca_influx->AMPK ROS ROS Production Ca_influx->ROS Autophagy Autophagy AMPK->Autophagy DNA_damage DNA Damage ROS->DNA_damage Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) DNA_damage->Cell_Cycle_Arrest Senescence Senescence Cell_Cycle_Arrest->Senescence

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment prep_stock Prepare this compound Stock Solution (e.g., 100 mM in DMSO) prep_working Prepare Fresh Working Solution prep_stock->prep_working treatment Treat Cells with this compound (Varying Concentrations) prep_working->treatment drug_admin Administer this compound prep_working->drug_admin cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment analysis Analysis (e.g., Proliferation Assay, Patch Clamp) treatment->analysis animal_model Animal Model (e.g., Xenograft) animal_model->drug_admin monitoring Monitor Tumor Growth and Animal Health drug_admin->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_storage Check Storage Conditions start->check_storage check_prep Review Solution Preparation start->check_prep check_conc Verify Final Concentration start->check_conc improper_storage Improper Storage (Degradation) check_storage->improper_storage Incorrect freeze_thaw Repeated Freeze-Thaw Cycles check_storage->freeze_thaw Incorrect pipetting_error Pipetting Error check_prep->pipetting_error Error biphasic_effect Biphasic Dose-Response check_conc->biphasic_effect Suspected solution_storage Store Properly & Aliquot improper_storage->solution_storage freeze_thaw->solution_storage solution_prep Calibrate Pipettes & Prepare Fresh pipetting_error->solution_prep solution_conc Perform Dose- Response Curve biphasic_effect->solution_conc

Caption: Troubleshooting logic for inconsistent results.

References

Interpreting Variable Results in NS1643 Migration Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable results in cell migration assays using NS1643, a known activator of the hERG (human Ether-a-go-go-Related Gene) potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect cell migration?

This compound is a partial agonist of the hERG (Kv11.1) potassium channels, with a reported EC50 of 10.5 μM.[1] It has been shown to inhibit the migration and invasion of various cancer cell lines, including triple-negative breast cancer and astrocytoma.[1][2][3] The primary mechanism involves the activation of hERG channels, which can lead to downstream effects on signaling pathways that regulate cell motility.[2][4]

Q2: What are the known signaling pathways affected by this compound that influence cell migration?

This compound-induced activation of hERG channels has been shown to impact several key signaling pathways involved in cell migration:

  • Caveolin-1 (Cav-1) Dephosphorylation: this compound can induce the dephosphorylation of Cav-1, which is associated with reduced cell migration and invasion. This effect is dependent on Cav-1 expression.[2]

  • β-catenin Signaling: this compound can inhibit the nuclear function of β-catenin, a key player in epithelial-mesenchymal transition (EMT), thereby suppressing the transcription of genes required for cell migration.[4] It can also promote the interaction of β-catenin with desmosomal proteins, strengthening cell-cell adhesion and reducing motility.[5]

  • AKT/GSK3β/β-catenin Pathway: Some hERG activators have been shown to suppress migration and invasion by downregulating this pathway.

  • NFAT/p21 and Calpain/PTP1B/Caveolin-1 Pathways: Activation of hERG channels can also lead to anti-tumor effects through these signaling cascades.

Q3: Is the effect of this compound on cell migration universal across all cell types?

No, the effect of this compound on cell migration is highly dependent on the cell line being studied.[4] Factors influencing this variability include the expression levels of hERG channels (Kv11.1, Kv11.2, and Kv11.3) and the presence of downstream signaling components like Caveolin-1.[2][6][7] For instance, the inhibitory effect of this compound on migration was not observed in Caveolin-1 depleted breast cancer cells.[2][8]

Troubleshooting Guide for Variable this compound Migration Assay Results

Variable results in migration assays are a common challenge. This guide addresses specific issues that may arise when using this compound.

Issue 1: Inconsistent or No Inhibition of Migration with this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 5 µM to 50 µM have been used in published studies.[5] A concentration of 50 μM this compound has been shown to significantly reduce the rate of wound closure in MDA-MB-231 cells.[2][8]
Low or Absent hERG Channel Expression Verify the expression of Kv11.1, Kv11.2, and Kv11.3 in your cell line using techniques like Western blotting or qPCR.[7] If expression is low, consider using a cell line known to express hERG channels.
Cell Line Insensitivity The signaling pathways downstream of hERG activation may be altered in your cell line. For example, the absence of Caveolin-1 can render cells insensitive to this compound's anti-migratory effects.[2][8]
Incorrect Assay Duration The timing of the effect of this compound can vary. Some studies show significant inhibition as early as 12 hours, while others assess migration over 24 to 48 hours.[3][4] Optimize the incubation time for your specific experimental setup.
Solvent (DMSO) Effects Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level. Always include a vehicle-only control.
Issue 2: High Variability Between Replicate Wells

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Uneven cell density can lead to significant variations in migration rates.
Irregular Wound Creation (Scratch Assay) Use a consistent method for creating the scratch to ensure uniform width. Automated wound creation tools can improve reproducibility. Be cautious not to damage the underlying matrix coating.[9][10]
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or ensure they are filled with sterile PBS or media.
Inaccurate Quantification Employ standardized and automated image analysis methods to quantify cell migration. Manual counting can introduce user bias.

Experimental Protocols

Wound Healing (Scratch) Assay

This method is commonly used to assess collective cell migration.

  • Cell Seeding: Plate cells in a multi-well plate and allow them to grow to a confluent monolayer.

  • Serum Starvation (Optional): To minimize the influence of proliferation, serum-starve the cells for 12-24 hours prior to the assay.[11]

  • Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip or a specialized tool.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the change in the wound area over time to determine the rate of cell migration.

Transwell (Boyden Chamber) Assay

This assay is used to evaluate chemotactic cell migration.

  • Cell Preparation: Harvest and resuspend cells in serum-free media.

  • Assay Setup: Place Transwell inserts with a porous membrane into the wells of a companion plate. Add media containing a chemoattractant (e.g., serum) to the lower chamber.

  • Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell insert.

  • Treatment: Add this compound or vehicle control to the upper and/or lower chamber, depending on the experimental design.

  • Incubation: Incubate the plate for a predetermined duration to allow for cell migration through the membrane.

  • Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells.

Data Presentation

Table 1: Effect of this compound on Cell Migration in Different Cancer Cell Lines

Cell LineAssay TypeThis compound ConcentrationIncubation TimeObserved Effect on MigrationReference
MDA-MB-231 (Breast Cancer)Wound Healing50 µM24 hoursSignificant Reduction[2][8]
SKBR3 (Breast Cancer)Transwell10 and 50 µMNot SpecifiedDose-dependent Inhibition[1]
SMA-560 (Astrocytoma)Wound Healing40 µM48 hoursSignificant Reduction[3]
A375 (Melanoma)Not SpecifiedVariousUp to 72 hoursInhibition of Proliferation[7]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Inhibition of Cell Migration

NS1643_Signaling This compound This compound hERG hERG Channel (Kv11.1) This compound->hERG activates Ca_influx Ca2+ Influx hERG->Ca_influx beta_catenin_nuc Nuclear β-catenin hERG->beta_catenin_nuc inhibits nuclear function beta_catenin_cyto Cytoplasmic β-catenin hERG->beta_catenin_cyto stabilizes PTP Protein Tyrosine Phosphatases Ca_influx->PTP activates Cav1_p Phosphorylated Caveolin-1 PTP->Cav1_p dephosphorylates Cav1 Dephosphorylated Caveolin-1 Cav1_p->Cav1 Migration_Inhibition Migration Inhibition Cav1->Migration_Inhibition EMT_genes EMT Gene Transcription beta_catenin_nuc->EMT_genes regulates cell_adhesion Increased Cell Adhesion beta_catenin_cyto->cell_adhesion EMT_genes->Migration_Inhibition promotes cell_adhesion->Migration_Inhibition

Caption: this compound signaling pathways inhibiting cell migration.

Experimental Workflow for a Scratch Assay

Scratch_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seeding 1. Seed cells to confluency starvation 2. Serum starve (optional) seeding->starvation scratch 3. Create scratch starvation->scratch treatment 4. Add this compound or vehicle control scratch->treatment imaging_t0 5. Image at T=0 treatment->imaging_t0 incubation 6. Incubate imaging_t0->incubation imaging_tx 7. Image at T=x incubation->imaging_tx quantification 8. Quantify wound area imaging_tx->quantification results 9. Determine migration rate quantification->results

Caption: Workflow for a typical wound healing (scratch) assay.

Troubleshooting Logic for Inconsistent Migration Results

Troubleshooting_Logic start Inconsistent Results? check_concentration Is this compound concentration optimized? start->check_concentration check_expression Is hERG expression confirmed? check_concentration->check_expression Yes review_protocol Review and standardize protocol check_concentration->review_protocol No check_cell_line Is the cell line known to be responsive? check_expression->check_cell_line Yes check_expression->review_protocol No check_assay_params Are assay parameters (time, seeding) consistent? check_cell_line->check_assay_params Yes consider_alt_cell_line Consider alternative cell line check_cell_line->consider_alt_cell_line No check_assay_params->review_protocol No check_assay_params->consider_alt_cell_line Yes

Caption: Decision tree for troubleshooting variable migration results.

References

Validation & Comparative

A Comparative Guide to hERG Channel Activators: NS1643 vs. RPR260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction can lead to serious cardiac arrhythmias, making it a key area of research in drug development. hERG channel activators, by enhancing the channel's activity, present a promising therapeutic strategy for conditions like Long QT Syndrome. This guide provides a detailed, data-driven comparison of two prominent hERG activators: NS1643 and RPR260243.

At a Glance: Key Differences

FeatureThis compoundRPR260243
Primary Mechanism Type 2 Activator: Primarily attenuates channel inactivation.Type 1 Activator: Primarily slows channel deactivation.
EC50 (hERG activation) ~10.5 µM~7.9 - 15.0 µM (effect-dependent)
Effect on Inactivation Shifts voltage dependence to more positive potentials.Reduces inactivation by shifting voltage dependence to more positive potentials (secondary effect).
Effect on Deactivation Minor effects on the rate of deactivation.Dramatically slows the rate of deactivation.
Potential Therapeutic Use Investigated for antiarrhythmic properties and potential in oncology.Explored for its potential to counteract Long QT syndrome.

Quantitative Efficacy: A Side-by-Side Comparison

The following table summarizes the quantitative effects of this compound and RPR260243 on hERG channel kinetics, compiled from various electrophysiological studies. It is important to note that direct comparisons are challenging as experimental conditions may vary between studies.

ParameterThis compoundRPR260243
EC50 for hERG Activation 10.5 µM[1][2]EC50 for Ipeak: 8.2 ± 0.8 µM EC50 for Itail-peak: 15.0 ± 1.9 µM EC50 for slowing deactivation: 7.9 ± 1.0 µM[3]
Voltage Dependence of Activation (V1/2) Leftward shiftSmall hyperpolarizing shift[4]
Activation Kinetics Accelerated activationSmall additional effect on activation[5]
Voltage Dependence of Inactivation Shifts to more positive potentials[4]Positive shift in voltage dependence[3]
Inactivation Kinetics Reduces the extent of rectificationAttenuates inactivation[6]
Deactivation Kinetics Slows the fast component of deactivation[7]Dramatically slows the rate of deactivation[3]

Mechanism of Action: Distinct Approaches to Channel Activation

This compound and RPR260243 enhance hERG channel function through distinct mechanisms, classifying them as Type 2 and Type 1 activators, respectively[4].

This compound (Type 2 Activator): This compound primarily acts by attenuating the rapid C-type inactivation of the hERG channel. It shifts the voltage dependence of inactivation to more depolarized potentials, thereby increasing the availability of open channels and enhancing the outward potassium current[4].

RPR260243 (Type 1 Activator): The principal mechanism of RPR260243 is the dramatic slowing of the channel's deactivation process[3]. By inhibiting the closure of the channel gate upon repolarization, it leads to a persistent outward potassium current, which can help to shorten the cardiac action potential[3].

cluster_this compound This compound (Type 2 Activator) cluster_RPR260243 RPR260243 (Type 1 Activator) This compound This compound NS1643_effect Attenuates Inactivation This compound->NS1643_effect Primarily targets hERG_activation hERG Channel Activation NS1643_effect->hERG_activation Leads to RPR260243 RPR260243 RPR_effect Slows Deactivation RPR260243->RPR_effect Primarily targets RPR_effect->hERG_activation Leads to

Mechanisms of Action for this compound and RPR260243.

Experimental Protocols

The following are representative experimental protocols for assessing the efficacy of hERG activators using patch-clamp electrophysiology.

Whole-Cell Patch-Clamp in Mammalian Cells (e.g., HEK293)
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Electrophysiological Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

    • Patch pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

    • This protocol is repeated at regular intervals (e.g., every 15 seconds).

  • Drug Application:

    • A stable baseline current is established before the application of the test compound.

    • This compound or RPR260243 is perfused at various concentrations to determine the dose-response relationship.

    • The effect of the compound is quantified by measuring the increase in the peak tail current amplitude.

cluster_workflow Patch-Clamp Experimental Workflow start HEK293 cells expressing hERG culture Cell Culture start->culture patch Whole-cell patch-clamp configuration culture->patch protocol Apply voltage-clamp protocol patch->protocol baseline Record baseline hERG current protocol->baseline drug Perfuse this compound or RPR260243 baseline->drug record Record hERG current in presence of compound drug->record analyze Analyze data (e.g., EC50) record->analyze end Results analyze->end

Workflow for Patch-Clamp Electrophysiology.

Two-Electrode Voltage-Clamp in Xenopus Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the hERG channel. The oocytes are then incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Currents are recorded using a two-electrode voltage-clamp amplifier.

    • External Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5 with NaOH).

  • Voltage-Clamp Protocol:

    • Oocytes are held at a holding potential of -80 mV.

    • A similar voltage protocol as described for HEK293 cells is used, with adjustments to the pulse duration and voltage steps as needed to accommodate the specific kinetics of hERG channels expressed in oocytes.

  • Drug Application:

    • Test compounds are applied via perfusion of the external solution.

    • Data analysis is performed by measuring the change in current amplitude in the presence of the activator.

Signaling Pathways

While the primary mechanism of action for both this compound and RPR260243 involves direct interaction with the hERG channel, recent studies have begun to explore their impact on intracellular signaling pathways, particularly in the context of cancer research. Activation of hERG channels by compounds like this compound has been shown to influence pathways involved in cell proliferation and migration, such as the calcineurin/NFAT and Wnt/β-catenin signaling cascades[1]. These findings suggest that the effects of hERG activators may extend beyond their immediate impact on ion channel gating.

cluster_pathway Potential Downstream Signaling hERG_activator hERG Activator (e.g., this compound) hERG_channel hERG Channel Activation hERG_activator->hERG_channel Ca_influx Increased Ca2+ Influx hERG_channel->Ca_influx Wnt_beta_catenin Inhibition of Wnt/β-catenin Pathway hERG_channel->Wnt_beta_catenin Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Nuclear Translocation Calcineurin->NFAT p21 Upregulation of p21 NFAT->p21 Cell_effects Anti-proliferative & Anti-migratory Effects p21->Cell_effects Wnt_beta_catenin->Cell_effects

hERG Activator-Modulated Signaling Pathways.

Conclusion

This compound and RPR260243 are both valuable tools for studying hERG channel function and hold potential as therapeutic agents. Their distinct mechanisms of action—attenuating inactivation versus slowing deactivation—offer different approaches to enhancing hERG current. The choice between these compounds will depend on the specific research question or therapeutic goal. For instance, a researcher aiming to specifically address defects in channel closing would likely favor RPR260243, while studies focused on overcoming inactivation deficits might benefit more from this compound. Further direct comparative studies under identical conditions are warranted to provide a more definitive assessment of their relative potencies and efficacies.

References

A Comparative Guide to hERG Channel Openers in Cardiac Studies: NS1643 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological properties and mechanisms of action of prominent hERG channel openers, with a focus on NS1643 versus its alternatives, ICA-105574 and RPR260243. The information is supported by experimental data to aid in the selection of appropriate pharmacological tools for cardiac research.

The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), a critical component in the repolarization of the cardiac action potential. Dysfunction of the hERG channel is associated with cardiac arrhythmias, making it a key target for pharmacological intervention. hERG channel openers, or activators, represent a class of compounds with the potential to treat conditions associated with reduced IKr, such as Long QT Syndrome. This guide compares the performance of the well-characterized hERG opener this compound with two other notable activators, ICA-105574 and RPR260243.

At a Glance: Comparative Efficacy and Electrophysiology

The following tables summarize the key quantitative data on the effects of this compound, ICA-105574, and RPR260243 on hERG channel function and cardiac action potential duration.

Compound EC50 for hERG Activation Primary Mechanism of Action Effect on hERG Inactivation Effect on hERG Deactivation
This compound ~10.5 µM[1]Partial agonist; reduces inactivation[1]AttenuatesSlows
ICA-105574 ~0.5 µM[2]Potent removal of inactivation[2]Potently removesMinimal
RPR260243 Not typically defined by EC50Slows deactivationAttenuatesDramatically slows

Table 1: Comparative mechanism of action of hERG channel openers.

Compound Concentration Species Cell Type APD90 Shortening (%)
This compound 3 µMGuinea PigVentricular Myocytes~20%
10 µMGuinea PigVentricular Myocytes~35%
ICA-105574 1 µMGuinea PigVentricular Myocytes~30%
3 µMGuinea PigVentricular Myocytes~50%
RPR260243 1-30 µMGuinea PigVentricular MyocytesLittle direct effect on APD alone, but reverses drug-induced APD prolongation[3]
10 µMZebrafishVentricular MyocytesAbbreviates APD

Table 2: Effect of hERG channel openers on cardiac action potential duration (APD90).

Delving Deeper: Mechanisms of Action

The distinct electrophysiological profiles of these compounds stem from their different mechanisms of modulating the hERG channel's gating kinetics. The hERG channel transitions between closed, open, and inactivated states to control potassium ion flow.

This compound: A Dual-Action Modulator

This compound acts as a partial agonist of the hERG channel. Its primary mechanism involves the attenuation of C-type inactivation, a process that normally reduces ion conduction at positive membrane potentials. By reducing inactivation, this compound increases the outward potassium current during the plateau phase of the action potential. Additionally, it slows the deactivation of the channel, prolonging the flow of repolarizing current at the end of the action potential.

NS1643_Mechanism cluster_this compound This compound Effect Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation NS1643_Inactivation Attenuates Inactivation NS1643_Deactivation Slows Deactivation

This compound modulates both inactivation and deactivation of the hERG channel.
ICA-105574: A Potent Inactivation Inhibitor

ICA-105574 is a highly potent hERG channel activator that primarily acts by removing channel inactivation.[2] This effect is much more pronounced than that of this compound, leading to a significant increase in the outward potassium current and a substantial shortening of the action potential duration. Its potent effect on inactivation makes it a valuable tool for studying the role of this specific gating process in cardiac electrophysiology.

ICA105574_Mechanism cluster_ICA105574 ICA-105574 Effect Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation ICA105574_Inactivation Potently Removes Inactivation

ICA-105574 potently removes hERG channel inactivation.
RPR260243: A Deactivation Specialist

In contrast to this compound and ICA-105574, the primary mechanism of RPR260243 is to dramatically slow the deactivation of the hERG channel. This leads to a persistent potassium current after the peak of the action potential, which contributes to repolarization. While it also attenuates inactivation to some extent, its most prominent effect is on the closing of the channel. This unique mechanism results in a different profile of action potential modulation, with a less pronounced direct shortening effect at baseline compared to the other two compounds.[3]

RPR260243_Mechanism cluster_RPR260243 RPR260243 Effect Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation RPR260243_Deactivation Dramatically Slows Deactivation

RPR260243's primary effect is the dramatic slowing of hERG channel deactivation.

Experimental Protocols

The data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology. Below are representative protocols for key experiments.

Whole-Cell Patch-Clamp Recording of hERG Currents in HEK293 Cells

This protocol is fundamental for characterizing the effects of compounds on hERG channels expressed in a heterologous system.

PatchClamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording HEK_Culture Culture HEK293 cells stably expressing hERG Transfection Transiently transfect if necessary HEK_Culture->Transfection Dissociation Dissociate cells to a single-cell suspension Transfection->Dissociation Plating Plate cells on coverslips Dissociation->Plating Patch Establish whole-cell patch-clamp configuration Plating->Patch Solutions Perfuse with extracellular and intracellular solutions Patch->Solutions Protocol Apply voltage-clamp protocols Solutions->Protocol Recording Record hERG currents Protocol->Recording Compound Apply test compound (e.g., this compound) Recording->Compound Washout Washout compound Recording->Washout Compound->Recording Washout->Recording

Workflow for whole-cell patch-clamp recording of hERG currents.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH).

Voltage-Clamp Protocols:

  • To measure steady-state activation: From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 2-5 seconds. Tail currents are then recorded upon repolarization to -50 mV. The peak tail current is plotted against the prepulse potential.

  • To measure inactivation: From a holding potential of -80 mV, a depolarizing prepulse to +40 mV for 500 ms (B15284909) is applied to inactivate the channels. This is followed by a series of test pulses from -120 mV to +40 mV to assess the voltage dependence of recovery from inactivation.

  • To measure deactivation: From a holding potential of -80 mV, a depolarizing pulse to +20 mV for 2 seconds is applied to activate the channels. The rate of current decay (deactivation) is then measured upon repolarization to various potentials between -120 mV and -40 mV.

Action Potential Duration Measurement in Guinea Pig Ventricular Myocytes

This ex vivo experiment provides a more physiologically relevant assessment of a compound's effect on cardiac repolarization.

Methodology:

  • Isolation of Myocytes: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

  • Current-Clamp Recording: Action potentials are elicited by current injection at a fixed frequency (e.g., 1 Hz) using the whole-cell patch-clamp technique in current-clamp mode.

  • Compound Application: After establishing a stable baseline recording, the myocytes are perfused with solutions containing different concentrations of the test compound (this compound, ICA-105574, or RPR260243).

  • Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after compound application to determine the concentration-dependent effect.

Conclusion

This compound, ICA-105574, and RPR260243 are all valuable tools for investigating the role of the hERG channel in cardiac electrophysiology. However, their distinct mechanisms of action result in different electrophysiological profiles.

  • This compound offers a dual mechanism of attenuating inactivation and slowing deactivation, making it a useful tool for studying the combined effects of these processes.

  • ICA-105574 is a highly potent and specific inhibitor of inactivation, ideal for isolating the role of this gating mechanism.

  • RPR260243 stands out for its profound effect on slowing deactivation, providing a unique way to probe the contribution of this kinetic parameter to cardiac repolarization.

The choice of hERG channel opener will depend on the specific research question. For studies aiming to mimic a general increase in IKr, this compound may be suitable. For dissecting the specific role of inactivation, ICA-105574 is the more potent and selective tool. For investigating the consequences of altered channel closing, RPR260243 is the compound of choice. Researchers should carefully consider these differences when designing experiments and interpreting results in the context of cardiac function and arrhythmia.

References

A Comparative Guide to NS1643 and Temozolomide Combination Therapy for Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the combination therapy of NS1643, a human ether-a-go-go-related gene (hERG) channel agonist, and temozolomide (B1682018) (TMZ), the standard-of-care alkylating agent for glioma treatment. The content herein summarizes key experimental data, details methodologies for pivotal experiments, and visually represents the underlying biological pathways and experimental workflows. This guide is intended to be an objective resource for evaluating the potential of this combination therapy in comparison to other treatment modalities.

Introduction to this compound and Temozolomide in Glioma Therapy

Glioblastoma, the most aggressive form of glioma, is characterized by rapid cell proliferation and invasion, leading to a poor prognosis. The current standard of care involves surgical resection followed by radiotherapy and chemotherapy with temozolomide (TMZ)[1][2]. TMZ exerts its cytotoxic effects by methylating DNA, which, if not repaired, leads to DNA double-strand breaks and ultimately apoptosis[3]. However, resistance to TMZ, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a significant clinical challenge[2].

Recent research has explored novel therapeutic targets to enhance the efficacy of TMZ. One such target is the hERG (human ether-a-go-go-related gene) potassium channel, which is overexpressed in various cancers, including glioblastoma, and is implicated in regulating cell proliferation and apoptosis[4][5][6]. This compound is an agonist of the hERG channel, and its potential as an anti-cancer agent, particularly in combination with TMZ, has been investigated[1]. This guide focuses on the preclinical evidence supporting the use of this compound in combination with TMZ for glioma treatment.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study by Benn et al. (2024) investigating the effects of this compound and TMZ, both individually and in combination, on the SMA-560 murine astrocytoma cell line.

Table 1: Cell Proliferation Inhibition

TreatmentConcentration (µM)Cell Proliferation (%)
This compound 3.125Statistically significant reduction
6.25Statistically significant reduction
12.5Statistically significant reduction
25Almost arrested
503.385 ± 1.034
Temozolomide (TMZ) 100013.435 ± 1.658

Data represents the percentage of cell proliferation relative to a DMSO control after 72 hours of treatment. A statistically significant reduction was observed for this compound at concentrations ≥ 3.125 µM[1].

Table 2: IC50 Values

DrugIC50 (µM)
This compound 14.7
Temozolomide (TMZ) 289.4

IC50 values were determined for the SMA-560 cell line after 72 hours of treatment[7].

Table 3: Combination Effect on Cell Proliferation

This compound (µM)TMZ (µM)Observed Effect
VariousVariousAdditive Impact

The combination of this compound and TMZ demonstrated a simple additive effect on the inhibition of SMA-560 cell proliferation[1][7].

Table 4: Inhibition of Cell Migration (Wound Healing Assay)

TreatmentConcentration (µM)Wound Area Remaining Open (%)
This compound 4046.30 ± 1.267
Temozolomide (TMZ) 20031.05 ± 1.267

Data represents the percentage of the initial wound area remaining after 48 hours of treatment. Both treatments significantly reduced wound healing compared to the control[7].

Table 5: Reduction of MMP-9 Secretion

TreatmentConcentration (µM)Reduction in MMP-9 Secretion (%)
This compound 4037.67 ± 6.49

Data represents the percentage reduction in secreted MMP-9 as determined by gelatin zymography of conditioned media from SMA-560 cells treated for 24 hours[1].

Comparison with Alternative Treatments

To provide context for the efficacy of the this compound and TMZ combination, this section presents data from studies on other glioma treatment strategies.

Table 6: Lomustine and Temozolomide Combination (Clinical Data)

Treatment ArmMedian Overall Survival (months)Grade ≥3 Adverse Events (%)
Lomustine + TMZ 48.159
TMZ alone 31.451

Data from the CeTeG/NOA-09 phase 3 clinical trial in patients with newly diagnosed glioblastoma with methylated MGMT promoter[8].

Table 7: Bevacizumab Monotherapy (Preclinical Data)

Cell LineTreatmentConcentrationTime (h)Cell Viability (%)
U-87 MG Bevacizumab8 mg/mL72~50
T98G Bevacizumab8 mg/mL48~50

Data from in vitro studies on human glioblastoma cell lines[9][10].

Table 8: Olaparib (B1684210) and Temozolomide Combination (Preclinical In Vivo Data)

Treatment GroupOutcome
Olaparib + TMZ No significant difference in survival compared to TMZ alone
TMZ alone Greater survival than untreated or Olaparib alone

Data from an orthotopic xenograft model of glioblastoma[11]. In vitro studies did show that olaparib enhanced the cytotoxicity of TMZ[11].

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Proliferation Assay
  • Cell Seeding: Plate SMA-560 cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Add this compound and/or TMZ at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the treatments for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell proliferation. Calculate IC50 values using non-linear regression analysis.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed SMA-560 cells in a 6-well plate and grow to confluence[12].

  • Scratch Formation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip[12].

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound or TMZ. Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope[7].

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area[7].

Gelatin Zymography for MMP-9 Secretion
  • Cell Culture and Media Collection: Culture SMA-560 cells to near confluence. Replace the growth medium with serum-free medium and incubate for 24 hours with the desired treatments (e.g., 40 µM this compound)[1]. Collect the conditioned medium[13][14].

  • Sample Preparation: Centrifuge the conditioned medium to remove cell debris. Determine the protein concentration of the supernatant[13]. Mix the samples with a non-reducing sample buffer.

  • Electrophoresis: Load equal amounts of protein into the wells of a polyacrylamide gel containing gelatin (e.g., 10% polyacrylamide with 0.1% gelatin)[15][16]. Run the gel under non-reducing conditions[14].

  • Gel Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for 24-48 hours to allow for gelatin digestion by MMPs[15].

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands against a blue background[15].

  • Data Analysis: Quantify the intensity of the bands corresponding to MMP-9 using densitometry software.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and the experimental workflow.

cluster_this compound This compound Action cluster_TMZ Temozolomide Action cluster_Combined Combined Effect This compound This compound hERG hERG Channel This compound->hERG activates Apoptosis Apoptosis hERG->Apoptosis induces CellCycleArrest G0/G1 Arrest hERG->CellCycleArrest induces CombinedEffect Additive Cytotoxicity Apoptosis->CombinedEffect TMZ Temozolomide DNAMethylation DNA Methylation (O6-MeG) TMZ->DNAMethylation MMR Mismatch Repair DNAMethylation->MMR triggers futile cycle DSB DNA Double-Strand Breaks MMR->DSB DDR DNA Damage Response (ATR/CHK1) DSB->DDR Apoptosis_TMZ Apoptosis DDR->Apoptosis_TMZ Apoptosis_TMZ->CombinedEffect

Figure 1: Proposed signaling pathways of this compound and Temozolomide in glioma cells.

cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Start: SMA-560 Cell Culture treatment Treatment: This compound, TMZ, Combination start->treatment proliferation Cell Proliferation Assay (72h) treatment->proliferation migration Wound Healing Assay (48h) treatment->migration secretion MMP-9 Secretion Assay (24h) treatment->secretion analysis Data Analysis and Comparison proliferation->analysis migration->analysis secretion->analysis conclusion Conclusion: Additive Effect analysis->conclusion

Figure 2: Experimental workflow for evaluating this compound and TMZ combination therapy.

cluster_therapy Combination Therapy cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound hERG hERG Channel This compound->hERG activates TMZ Temozolomide DNA DNA TMZ->DNA methylates ReducedProliferation Reduced Proliferation hERG->ReducedProliferation ReducedMigration Reduced Migration hERG->ReducedMigration Apoptosis Increased Apoptosis hERG->Apoptosis DNA->Apoptosis TumorInhibition Tumor Growth Inhibition ReducedProliferation->TumorInhibition ReducedMigration->TumorInhibition Apoptosis->TumorInhibition

Figure 3: Logical relationship of the this compound and TMZ combination therapy.

Conclusion

The preclinical data presented in this guide suggests that the combination of the hERG channel agonist this compound and the standard chemotherapeutic agent temozolomide has a promising additive cytotoxic effect on glioma cells. The combination therapy demonstrates efficacy in reducing cell proliferation and migration, key hallmarks of glioma malignancy. The distinct mechanisms of action of this compound (targeting ion channels) and TMZ (inducing DNA damage) provide a strong rationale for their combined use to potentially overcome TMZ resistance and enhance therapeutic outcomes.

Further in-depth studies, including in vivo models and investigation into the detailed molecular signaling downstream of hERG channel activation by this compound, are warranted to fully elucidate the therapeutic potential of this combination. This guide serves as a foundational resource for researchers and drug development professionals to critically evaluate and potentially advance the clinical translation of this novel therapeutic strategy for glioma.

References

Cross-Validation of NS1643's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the hERG channel activator NS1643 across multiple cell lines, supported by experimental data, to elucidate its therapeutic potential in cardiology and oncology.

This compound, a diphenylurea compound, has emerged as a significant pharmacological tool for its role as a potent activator of the human ether-a-go-go-related gene (hERG) potassium channels.[1][2][3] This guide provides a comparative analysis of the mechanism of action of this compound across various cell lines, highlighting its differential effects and underlying signaling pathways. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting ion channels.

Comparative Efficacy and Cellular Impact of this compound

This compound primarily functions as a partial agonist of hERG (Kv11.1) channels, though its effects have been documented on other Kv11 family members.[4][5] Its impact varies significantly depending on the cellular context, ranging from modulating cardiac action potentials to inhibiting cancer cell proliferation and migration.

Electrophysiological Effects on hERG Channels

In heterologous expression systems like Xenopus laevis oocytes, Human Embryonic Kidney 293 (HEK293) cells, and Chinese Hamster Ovary (CHO) cells, this compound consistently increases hERG channel currents.[2][4][6] This is primarily achieved by shifting the voltage dependence of channel activation to more negative potentials and slowing the deactivation process.[1][4][5]

Cell Line/SystemChannel SubtypeKey EffectEC50 / ConcentrationReference
Xenopus laevis OocyteshERG (Kv11.1)Increased steady-state and tail current10.5 µM[2]
HEK293 cellshERG (Kv11.1)Increased steady-state and tail current10.5 µM[2]
Guinea Pig CardiomyocytesNative IKr (hERG)Decreased action potential duration to 65% of control10 µM[2]
CHO cellsRat Kv11.3~80% increase in steady-state outward current10 µM[4][5]
CHO-K1 cellshERG (Kv11.1)Left-shift in tail current-voltage curve30 µM[6]
Anti-proliferative and Pro-senescence Effects in Cancer Cells

In various breast cancer cell lines, this compound induces cell cycle arrest in the G0/G1 phase and promotes cellular senescence, an irreversible state of growth arrest.[7] This effect is observed irrespective of the estrogen receptor (ER) or human epidermal growth factor receptor 2 (HER2) status of the cells.[8]

Cell LineCancer TypeKey EffectConcentrationReference
SKBr3Breast AdenocarcinomaInhibition of proliferation, G0/G1 arrest, senescence50 µM[7]
MDA-MB-231Triple-Negative Breast CancerInhibition of proliferation, G0/G1 arrest, senescence50 µM[7]
T47DBreast CancerIncreased p21 protein level50 µM[8]
MCF7Breast CancerIncreased p21 protein level50 µM[8]
SMA-560AstrocytomaSignificant reduction in cell proliferation≥ 3.125 µM[9]
Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated potent anti-metastatic properties in triple-negative breast cancer (TNBC) models by inhibiting cell migration and invasion.[3][10] This is linked to the dephosphorylation of Caveolin-1 and subsequent alterations in β-catenin signaling.[10]

Cell LineCancer TypeKey EffectConcentrationReference
MDA-MB-231Triple-Negative Breast CancerInhibition of cell migration and invasion10 and 50 µM[3]
SKBr3Breast AdenocarcinomaInhibition of cell migration and invasion10 and 50 µM[3]
SMA-560AstrocytomaReduction in cell migration and MMP-9 secretion40 µM[9]

Signaling Pathways Modulated by this compound

The cross-validation of this compound's mechanism in different cell lines reveals distinct signaling cascades responsible for its observed effects.

Cardiac Myocytes: Modulation of Action Potential

In guinea pig cardiomyocytes, this compound's activation of the IKr current, conducted by hERG channels, leads to a significant shortening of the action potential duration.[2] This highlights its potential as an antiarrhythmic agent by increasing the repolarization reserve.[2]

This compound This compound hERG hERG (Kv11.1) Channel This compound->hERG activates IKr Increased IKr Current hERG->IKr Repolarization Accelerated Repolarization IKr->Repolarization APD Shortened Action Potential Duration Repolarization->APD

Fig. 1: this compound mechanism in cardiac myocytes.
Breast Cancer Cells: Induction of Senescence

In breast cancer cells, this compound-mediated hERG channel activation leads to an influx of Ca2+, which in turn activates the phosphatase calcineurin.[8] Calcineurin then dephosphorylates the transcription factor NFAT, allowing its translocation to the nucleus where it promotes the transcription of the cell cycle inhibitor p21.[8] This, along with the upregulation of p16INK4a, triggers a senescence program, halting cell proliferation.[7][8]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound hERG hERG (Kv11.1) This compound->hERG activates Ca_influx Ca2+ Influx hERG->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT p21_gene p21 Gene NFAT->p21_gene activates transcription p21_protein p21 Protein p21_gene->p21_protein CellCycleArrest G0/G1 Cell Cycle Arrest p21_protein->CellCycleArrest p16 p16INK4a Upregulation p16->CellCycleArrest Senescence Senescence CellCycleArrest->Senescence

Fig. 2: this compound-induced senescence pathway in breast cancer cells.
Triple-Negative Breast Cancer Cells: Inhibition of Migration

In TNBC cells like MDA-MB-231, this compound's activation of Kv11.1 channels also promotes Ca2+-dependent stimulation of protein tyrosine phosphatase 1B (PTP1B).[10] PTP1B then dephosphorylates Caveolin-1 at Tyr-14, causing it to dissociate from β-catenin.[10] This allows β-catenin to accumulate at cell borders and form cell-cell adhesion complexes, thereby reducing cell migration and invasion.[10][11]

This compound This compound Kv11_1 Kv11.1 Channel This compound->Kv11_1 activates Ca_dependent_stim Ca2+-dependent stimulation Kv11_1->Ca_dependent_stim PTP1B PTP1B Ca_dependent_stim->PTP1B activates Cav1_P Caveolin-1-P (Tyr-14) PTP1B->Cav1_P dephosphorylates Cav1 Caveolin-1 Cav1_P->Cav1 beta_catenin_assoc Caveolin-1 / β-catenin complex beta_catenin_free Free β-catenin beta_catenin_assoc->beta_catenin_free dissociation Adhesion Cell-Cell Adhesion Complex Formation beta_catenin_free->Adhesion Migration Reduced Cell Migration and Invasion Adhesion->Migration

Fig. 3: this compound anti-migration pathway in TNBC cells.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the mechanism of this compound.

Electrophysiology (Whole-Cell Patch Clamp)
  • Cell Preparation: Cells (e.g., HEK293, CHO, cardiomyocytes) are cultured on glass coverslips.

  • Recording: Whole-cell currents are recorded using an amplifier and digitizer. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a giga-seal with the cell membrane.

  • Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 10 KCl, 1 MgCl2, 1 CaCl2, 5 glucose, 10 HEPES, adjusted to pH 7.4.[12] The internal solution composition varies depending on the experiment.

  • Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the extracellular solution, which is perfused over the cells.[1]

  • Voltage Protocols: Specific voltage protocols are applied to study channel activation, deactivation, and inactivation kinetics. For instance, to measure activation, depolarizing steps are applied from a holding potential, followed by a repolarizing step to measure the tail current.[12]

  • Data Analysis: Data is acquired and analyzed using software like pClamp to determine parameters such as current amplitude, voltage-dependence of activation (V1/2), and time constants.[1][12]

Cell Proliferation Assay
  • Cell Seeding: Cells (e.g., SKBr3, MDA-MB-231) are seeded in multi-well plates at a specific density.

  • Treatment: After allowing the cells to attach, they are treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Quantification: Cell proliferation is measured at different time points (e.g., 24, 48, 72 hours) by counting the cells, or by using colorimetric assays such as MTT or crystal violet staining.[7]

Western Blotting
  • Cell Lysis: Cells are treated with this compound for a specified duration, then washed and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, p16INK4a, Caveolin-1, β-catenin) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.[7][8][10]

Flow Cytometry for Cell Cycle Analysis
  • Cell Preparation: Cells are treated with this compound, harvested, and fixed in ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]

Conclusion

The cross-validation of this compound's mechanism across diverse cell lines underscores its multifaceted pharmacological profile. While its primary action is the activation of hERG channels, the downstream consequences are highly cell-type specific. In cardiac tissue, it modulates electrical activity with potential antiarrhythmic benefits. In cancer cells, it triggers potent anti-proliferative and anti-migratory programs through distinct signaling pathways. This comparative guide provides a framework for researchers to further explore the therapeutic applications of this compound and other ion channel modulators in both cardiovascular diseases and oncology. Further in vivo studies are warranted to translate these promising preclinical findings into clinical applications.

References

Exploring the Untapped Potential: A Guide to the Synergistic Effects of NS1643 with Chemotherapy in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the Kv11.1 potassium channel activator NS1643 has demonstrated significant preclinical anti-cancer activity in breast cancer models, a comprehensive review of current literature reveals a notable gap in research directly investigating its synergistic effects with conventional chemotherapy agents. This guide synthesizes the existing data on this compound's standalone efficacy in breast cancer and, based on its established mechanisms of action, provides a compelling rationale for its potential synergistic combination with chemotherapies such as doxorubicin (B1662922), paclitaxel, and cisplatin (B142131). This document is intended to serve as a foundational resource for researchers aiming to explore this promising, yet uncharted, therapeutic strategy. We present detailed experimental protocols, quantitative data from key studies, and conceptual diagrams to guide future investigations into the synergistic potential of this compound in breast cancer therapy.

This compound: A Profile of Anti-Cancer Activity in Breast Cancer

This compound is a small molecule activator of the Kv11.1 (hERG1) potassium channel, which is aberrantly expressed in various cancers, including breast cancer, but not in healthy breast tissue.[1] This differential expression provides a therapeutic window for targeted cancer therapy. Preclinical studies have established that this compound exerts its anti-cancer effects through multiple mechanisms, including inhibition of proliferation, induction of senescence, and suppression of metastasis.[1][2]

Quantitative Analysis of this compound's In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound in breast cancer cell lines and xenograft models.

Table 1: In Vitro Effects of this compound on Breast Cancer Cell Lines

Cell LineConcentrationEffectQuantitative ResultReference
MDA-MB-23150 µMInhibition of cell migrationSignificant reduction in wound closure after 24h[3]
SKBr350 µMInhibition of cell proliferationIrreversible growth arrest after 72h[4]
MDA-MB-23150 µMInduction of DNA damageSignificant increase in DNA fragmentation (Comet assay) after 1h[5]
SKBr3 & MDA-MB-23150 µMCell cycle arrestSignificant increase in G0/G1 phase population after 48h[4]
MDA-MB-2315-50 µMReduction of cell motilityDose-dependent decrease in cellular velocity[1]

Table 2: In Vivo Effects of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model (MDA-MB-231)

TreatmentDosageEffectQuantitative ResultReference
This compound6 mg/kg (i.p.)Inhibition of tumor growthSignificantly reduced tumor volume compared to vehicle control[2]
This compound6 mg/kg (i.p.)Reduction of proliferation markersSignificantly lower expression of Ki67[2]
This compound6 mg/kg (i.p.)Induction of senescence markersIncreased protein levels of p21waf/cip and p16INK4A[2]
This compound6 mg/kg (i.p.)Inhibition of metastasisSignificantly reduced metastatic spread of breast tumors[1]

A Mechanistic Rationale for Synergy with Chemotherapy

While direct experimental evidence is lacking, a strong mechanistic rationale supports the hypothesis that this compound could act synergistically with standard-of-care chemotherapies.

  • Complementary Effects on Cell Cycle: Many chemotherapeutic agents, such as paclitaxel, target cells in the M-phase of the cell cycle. This compound induces cell cycle arrest in the G0/G1 phase.[4] A sequential treatment regimen could potentially enhance cancer cell killing by first arresting cells in G1 with this compound, leading to a synchronized population that is more susceptible to M-phase specific agents.

  • Enhanced DNA Damage: this compound has been shown to induce DNA damage through the production of reactive oxygen species (ROS).[5] Chemotherapies like doxorubicin and cisplatin are also potent DNA-damaging agents. The combination of this compound and these agents could lead to an overwhelming level of DNA damage, pushing cancer cells past the threshold for apoptosis.

  • Inhibition of Metastasis and Chemoresistance: this compound inhibits cancer cell migration and invasion by modulating signaling pathways such as Wnt/β-catenin.[1] The epithelial-mesenchymal transition (EMT) is associated with both metastasis and chemoresistance. By potentially reversing EMT, this compound could render cancer cells more susceptible to chemotherapy.

Experimental Protocols for Investigating Synergy

To facilitate research in this area, we provide detailed protocols for key experiments to assess the synergistic effects of this compound and chemotherapy.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)

Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, both alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, the chosen chemotherapy agent (e.g., doxorubicin), and combinations of both at a constant ratio. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Cycle Analysis (Flow Cytometry)

Objective: To evaluate the effects of this compound and chemotherapy, alone and in combination, on cell cycle distribution.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

In Vivo Xenograft Studies

Objective: To assess the in vivo efficacy of this compound and chemotherapy combination therapy on tumor growth and metastasis.

Protocol:

  • Tumor Implantation: Subcutaneously inject breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy alone, (4) this compound and chemotherapy combination.

  • Drug Administration: Administer drugs according to a predetermined schedule and dosage (e.g., this compound at 6 mg/kg via intraperitoneal injection, doxorubicin at 2 mg/kg via intravenous injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumors for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and senescence. Analyze organs such as lungs and liver for metastatic lesions.

Visualizing the Pathways and Experimental Logic

The following diagrams illustrate the known signaling pathway of this compound and a conceptual workflow for assessing drug synergy.

NS1643_Signaling_Pathway This compound This compound Kv11_1 Kv11.1 Channel This compound->Kv11_1 Activates Ca2_influx Ca2+ Influx Kv11_1->Ca2_influx BetaCatenin β-catenin Signaling Inhibition Kv11_1->BetaCatenin ROS ROS Production Ca2_influx->ROS DNA_damage DNA Damage ROS->DNA_damage p21_p16 p21 & p16 Upregulation DNA_damage->p21_p16 Senescence Cellular Senescence p21_p16->Senescence CellCycleArrest G0/G1 Arrest p21_p16->CellCycleArrest Proliferation Proliferation CellCycleArrest->Proliferation EMT EMT Inhibition BetaCatenin->EMT Metastasis Metastasis EMT->Metastasis

Caption: this compound signaling pathway in breast cancer.

Drug_Synergy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) single_agent Single-Agent Dose Response (this compound & Chemo) cell_culture->single_agent combo_treatment Combination Treatment (Constant Ratio) cell_culture->combo_treatment viability_assay Cell Viability Assay (e.g., MTT) single_agent->viability_assay combo_treatment->viability_assay ci_analysis Combination Index (CI) Analysis (CompuSyn) viability_assay->ci_analysis synergy_conclusion Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) ci_analysis->synergy_conclusion xenograft Establish Xenograft Model synergy_conclusion->xenograft Proceed if Synergistic treatment_groups Randomize into Treatment Groups (Control, Single, Combo) xenograft->treatment_groups tumor_monitoring Monitor Tumor Growth treatment_groups->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, Metastasis) tumor_monitoring->endpoint_analysis

Caption: Conceptual workflow for assessing drug synergy.

Future Directions and Conclusion

The Kv11.1 channel activator this compound represents a promising therapeutic agent for breast cancer, particularly for aggressive subtypes like TNBC. While its efficacy as a standalone agent is supported by a growing body of preclinical evidence, its potential in combination with standard chemotherapy remains a critical and unexplored area of research. The mechanistic rationale for synergy is strong, suggesting that a combination approach could lead to enhanced therapeutic efficacy, potentially overcoming chemoresistance and reducing metastatic progression.

Future research should focus on:

  • In vitro synergy screening: Systematically testing this compound in combination with a panel of standard chemotherapy agents across various breast cancer cell line subtypes.

  • Mechanistic studies: Investigating the molecular mechanisms underlying any observed synergy, including detailed analysis of cell cycle progression, DNA damage response, and apoptosis.

  • In vivo validation: Progressing promising combinations to preclinical xenograft and patient-derived xenograft (PDX) models to assess in vivo efficacy and safety.

This guide provides a roadmap for the scientific community to embark on these crucial investigations. Unlocking the synergistic potential of this compound could pave the way for novel and more effective treatment strategies for breast cancer patients.

References

Replicating Senescence: A Comparative Guide to NS1643 and Alternative Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NS1643-induced senescence with other established methods. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the replication and validation of published findings.

Introduction to this compound-Induced Senescence

This compound, a small molecule activator of the Kv11.1 (hERG1) potassium channel, has emerged as a pharmacological tool to induce cellular senescence, a state of irreversible cell cycle arrest, in various cancer cell lines. Published research indicates that this compound can effectively trigger a senescence program in breast cancer and melanoma cells, offering a potential therapeutic avenue for cancer treatment. This guide delves into the experimental data supporting this compound-induced senescence, compares its effects with other senescence-inducing agents, and provides detailed protocols for key experimental assays.

Comparative Analysis of Senescence Induction

The induction of cellular senescence is a multi-faceted process that can be initiated through various stimuli. Below is a comparative summary of the effects of this compound versus other common senescence inducers.

FeatureThis compoundDoxorubicinEtoposideIonizing Radiation
Mechanism of Action Kv11.1 potassium channel activation, leading to Ca2+ influx, ROS production, and DNA damage[1]DNA intercalation and inhibition of topoisomerase II, causing DNA damage[2][3]Topoisomerase II inhibition, leading to DNA strand breaks[3]Induces DNA double-strand breaks
Cell Cycle Arrest G0/G1 phase[4]Primarily G2/M phase in VSMCs[2]G2/M phaseG1 or G2/M phase
Key Senescence Markers ↑ p21, ↑ p16INK4a, ↑ SA-β-gal activity[1][4][5]↑ p21, ↑ p16INK4a, ↑ SA-β-gal activity[2]↑ p21, ↑ p16INK4a, ↑ SA-β-gal activity↑ p21, ↑ p16INK4a, ↑ SA-β-gal activity
Senescence-Associated Secretory Phenotype (SASP) Induced, with a specific profile that can engage the immune system[6]Potent inducer of SASP[2]Induces SASPInduces SASP
Observed in Breast cancer cells, melanoma cells[1][7]Various cancer and normal cell types[2][3]Various cancer and normal cell types[3]Various cancer and normal cell types

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from established methods to detect the activity of β-galactosidase at a suboptimal pH of 6.0, a hallmark of senescent cells.

Materials:

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining solution (40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM K3[Fe(CN)6], 5 mM K4[Fe(CN)6], 150 mM NaCl, 2 mM MgCl2)

  • X-gal stock solution (20 mg/mL in dimethylformamide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Wash cells in a culture dish twice with PBS.

  • Fix cells with the fixative solution for 3-5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Prepare the final staining solution by adding X-gal stock solution to the staining solution to a final concentration of 1 mg/mL.

  • Incubate cells with the staining solution at 37°C without CO2 for 12-16 hours. Protect from light.

  • Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Western Blotting for p21 and p16INK4a

This protocol outlines the detection of key senescence-associated proteins by western blot.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels (12-15% acrylamide (B121943) recommended for p16 and p21)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-p16)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • PBS

Procedure:

  • Harvest and wash cells with PBS.

  • Fix cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash cells with PBS to remove ethanol.

  • Resuspend cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways and Workflows

This compound-Induced Senescence Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cellular senescence.

NS1643_Senescence_Pathway This compound This compound Kv11_1 Kv11.1 (hERG1) Channel Activation This compound->Kv11_1 Ca_influx Increased Intracellular Ca2+ Kv11_1->Ca_influx ROS ROS Production Ca_influx->ROS DNA_damage DNA Damage ROS->DNA_damage p53_p21 p53/p21 Pathway Activation DNA_damage->p53_p21 p16 p16INK4a Pathway Activation DNA_damage->p16 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest p16->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Senescence_Workflow cluster_assays Senescence Assays start Cell Culture treatment Treatment with Senescence Inducer (e.g., this compound) start->treatment incubation Incubation treatment->incubation harvest Harvest Cells incubation->harvest sa_beta_gal SA-β-gal Staining harvest->sa_beta_gal western_blot Western Blot (p21, p16) harvest->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle analysis Data Analysis and Quantification sa_beta_gal->analysis western_blot->analysis cell_cycle->analysis conclusion Confirmation of Senescent Phenotype analysis->conclusion

References

Safety Operating Guide

Personal protective equipment for handling NS1643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Procedures, and Disposal Plans for the hERG Activator NS1643.

This guide provides critical safety and logistical information for the handling of this compound, a potent activator of the human ether-a-go-go-related gene (hERG) K+ channel. Adherence to these protocols is essential to ensure laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS) provided by MedChemExpress.[1]

Protection Type Equipment Specification and Use
Eye Protection Safety gogglesShould be equipped with side-shields to protect against splashes.[1]
Hand Protection Protective glovesChemically resistant gloves are mandatory.
Body Protection Impervious clothingA lab coat or other impervious clothing should be worn to prevent skin contact.[1]
Respiratory Protection Suitable respiratorUse in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator is required.[1]

General Handling Precautions:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Operational Plans: From Storage to Application

Proper storage and handling are crucial for maintaining the stability and efficacy of this compound.

Parameter Recommendation
Storage of Solid Store at -20°C for up to 2 years or -80°C for up to 3 years.
Storage of Solutions Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Recommended Solvents Soluble in DMSO (up to 25 mg/mL) and Ethanol (up to 10 mg/mL).
Experimental Workflow: A Step-by-Step Overview

The following diagram illustrates a typical workflow for experiments involving this compound, from initial preparation to the final analysis.

Experimental Workflow for this compound prep Preparation of this compound Stock Solution cell_culture Cell Culture and Treatment prep->cell_culture exp Experimental Assay (e.g., Western Blot, Proliferation Assay, Electrophysiology) cell_culture->exp data_acq Data Acquisition exp->data_acq disposal Waste Disposal exp->disposal data_analysis Data Analysis data_acq->data_analysis

A typical experimental workflow using this compound.

Detailed Methodologies for Key Experiments

Below are detailed protocols for common experimental applications of this compound.

Western Blot Analysis

This protocol is adapted from a study investigating the effect of this compound on protein phosphorylation.

Step Procedure
1. Cell Lysis Treat cells with this compound at the desired concentration and duration. Lyse cells in RIPA buffer containing protease inhibitors. Sonicate the lysate and centrifuge to remove insoluble material.[2]
2. Protein Quantification Determine the protein concentration of the supernatant using a BCA Protein Assay kit.[2]
3. Sample Preparation Prepare samples in sample buffer (containing SDS and DTT) and boil for 5 minutes.[2]
4. SDS-PAGE and Transfer Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[2]
5. Immunoblotting Incubate the membrane with primary and secondary antibodies.
6. Detection Process the membrane with an ECL Super Signal kit and visualize bands.[2]
Cell Proliferation Assay

This protocol is based on a study assessing the anti-proliferative effects of this compound.

Step Procedure
1. Cell Seeding Seed cells in a multi-well plate at a predetermined density.
2. Treatment Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[1]
3. Assay Determine cell proliferation using a suitable assay kit, such as the Cell Titer-Glo kit.[1]
4. Data Analysis Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a Dunnett's test.[1]
Patch-Clamp Electrophysiology

This protocol is for recording hERG channel currents in response to this compound.

Step Procedure
1. Cell Preparation Use cells expressing hERG channels (e.g., HEK293 cells).
2. Recording Setup Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular solutions.
3. Giga-seal Formation Form a high-resistance seal between the patch pipette and the cell membrane.
4. Whole-Cell Configuration Rupture the cell membrane to achieve the whole-cell recording configuration.
5. Current Recording Apply a voltage protocol to elicit hERG currents. For example, hold the cell at -100 mV, depolarize to +40 mV, and then apply repolarizing pulses.[1]
6. This compound Application Perfuse the cells with a solution containing this compound at the desired concentration and record the changes in current.

Disposal and Decontamination Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Disposal

This compound is a halogenated organic compound due to the presence of trifluoromethyl groups. Therefore, it should be disposed of as halogenated organic waste.

Waste Type Disposal Procedure
Solid this compound Dispose of in a designated, labeled container for halogenated solid waste.
Solutions of this compound Collect in a sealed, labeled container for halogenated liquid waste.
Contaminated Labware Decontaminate with alcohol. Dispose of disposable items (e.g., pipette tips, gloves) in a designated hazardous waste container.[1]
Spill Decontamination

In the event of a spill, follow these procedures:

Step Action
1. Evacuate Evacuate non-essential personnel from the area.
2. Ventilate Ensure the area is well-ventilated.
3. Contain Use an inert absorbent material (e.g., diatomite, universal binders) to contain the spill.[1]
4. Decontaminate Scrub the spill area and any contaminated equipment with alcohol.[1]
5. Collect Waste Collect all contaminated absorbent material and cleaning supplies in a sealed container for hazardous waste disposal.
6. First Aid In case of skin contact, rinse thoroughly with water. For eye contact, flush with large amounts of water and seek medical attention. If inhaled, move to fresh air.[1]

The following flowchart outlines the decision-making process for handling an this compound spill.

This compound Spill Response Plan spill This compound Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (Contained, Small Volume) assess->minor_spill Minor major_spill Major Spill (Large Volume, Uncontained) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain decontaminate Decontaminate Area with Alcohol contain->decontaminate dispose Dispose of Waste as Halogenated Hazardous Waste decontaminate->dispose notify Notify Safety Officer evacuate->notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NS1643
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
NS1643

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。